Technical Documentation Center

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
  • CAS: 119784-75-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, a piperazine-containing amide with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, a piperazine-containing amide with potential applications in medicinal chemistry and drug development. The document details a robust synthetic methodology, outlines a suite of analytical techniques for structural elucidation and purity assessment, and offers insights into the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of this and structurally related compounds.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antifungal agents.[1] Its prevalence stems from its favorable physicochemical properties, such as good water solubility and the ability to form multiple hydrogen bonds, which can enhance pharmacokinetic profiles.[1][2] The synthesis of novel piperazine derivatives, such as 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, is therefore a continued focus of drug discovery efforts.

This guide provides a detailed examination of a specific piperazine amide, offering a reproducible synthetic route and a thorough characterization workflow. The methodologies described herein are grounded in established chemical principles and supported by data from analogous systems, providing a self-validating framework for researchers.

Synthetic Strategy and Rationale

The synthesis of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is most efficiently achieved through the formation of an amide bond between 2-(4-methoxyphenyl)acetic acid and piperazine. This transformation is a cornerstone of organic synthesis, and several reliable methods exist for its execution. The chosen strategy involves a direct amide coupling, a common and effective approach for creating such linkages.[3]

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthetic Pathway Starting_Material 2-(4-methoxyphenyl)acetic acid + Piperazine Intermediate Activated Acyl Intermediate Starting_Material->Intermediate Coupling Agent (e.g., EDC, HATU) or Acyl Chloride Formation (e.g., SOCl2) Product 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one Intermediate->Product Nucleophilic Acyl Substitution

Caption: Proposed synthetic pathway for 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

Causality of Experimental Choices

The selection of the synthetic route is predicated on the following considerations:

  • Starting Material Availability: Both 2-(4-methoxyphenyl)acetic acid and piperazine are commercially available and relatively inexpensive starting materials.

  • Reaction Robustness: Amide bond formation is a well-understood and highly reliable reaction. The use of standard coupling agents or the conversion to an acyl chloride provides a high probability of success.[3]

  • Scalability: The proposed reaction can be readily scaled to produce gram to kilogram quantities of the target compound, a crucial factor in drug development.

Detailed Experimental Protocol: Amide Coupling

This section provides a step-by-step procedure for the synthesis of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one via an acid chloride intermediate, a method known for its high efficiency.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(4-methoxyphenyl)acetic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Piperazine≥99%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Ethyl acetateHPLC GradeCommercially Available
n-HexaneHPLC GradeCommercially Available
Step-by-Step Synthesis

Experimental Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Work-up and Purification A Dissolve 2-(4-methoxyphenyl)acetic acid in anhydrous DCM B Add thionyl chloride dropwise at 0 °C A->B C Stir at room temperature for 2 hours B->C E Add the acyl chloride solution dropwise at 0 °C C->E D Dissolve piperazine and TEA in anhydrous DCM D->E F Stir at room temperature overnight E->F G Wash with saturated NaHCO₃ solution F->G H Wash with brine G->H I Dry organic layer over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (EtOAc/Hexane) J->K

Caption: Experimental workflow for the synthesis of the target compound.

  • Acyl Chloride Formation: To a stirred solution of 2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flask, dissolve piperazine (2.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the piperazine solution. Allow the reaction to warm to room temperature and stir overnight.[2]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford the pure 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one.[4]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H and ¹³C NMR Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~7.20 (d, J ≈ 8.5 Hz)2H, Ar-H (ortho to -CH₂)
~6.85 (d, J ≈ 8.5 Hz)2H, Ar-H (ortho to -OCH₃)
~3.75 (s)3H, -OCH₃
~3.60 (s)2H, -CH₂-CO
~3.50 (t, J ≈ 5.0 Hz)4H, Piperazine-H (adjacent to C=O)
~2.80 (t, J ≈ 5.0 Hz)4H, Piperazine-H (adjacent to NH)
~1.90 (br s)1H, -NH

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3300 (broad)N-H stretch (secondary amine)
~2950-2800C-H stretch (aliphatic)
~1640C=O stretch (amide)
~1510C=C stretch (aromatic)
~1245C-O stretch (aryl ether)
~1175C-N stretch

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 248.15

  • Key Fragmentation Pathways: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern. Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[6] Expected fragments for the target molecule would include ions corresponding to the 4-methoxyphenylacetyl group and the piperazine ring.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to obtain the mass spectrum.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase Acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient or isocratic elution[9]
Flow Rate 1.0 mL/min[9]
Detection UV at a wavelength of maximum absorbance (e.g., ~230-240 nm)[8]
Injection Volume 10-20 µL

Experimental Protocol for HPLC Analysis:

  • Standard and Sample Preparation: Prepare a standard solution of the purified compound at a known concentration. Prepare a sample solution of the synthesized batch.[10]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. The provided synthetic protocol is robust and scalable, and the suite of analytical methods ensures the unambiguous confirmation of the compound's structure and purity. By following the methodologies outlined in this document, researchers and drug development professionals can confidently prepare and analyze this and other structurally related piperazine amides, facilitating their exploration in various therapeutic areas.

References

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). The Pharma Innovation. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents.
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction This document serves as a detailed technical guide for researchers, synthesizing known information about structurally related compounds and est...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document serves as a detailed technical guide for researchers, synthesizing known information about structurally related compounds and established analytical methodologies to provide a robust predictive profile and a practical framework for the experimental characterization of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one and its hydrochloride salt. As a Senior Application Scientist, the aim is to not only present data but to also provide the rationale behind experimental choices, ensuring a self-validating approach to its scientific investigation.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

  • Chemical Name: 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

  • Hydrochloride Salt CAS Number: 1221723-52-9[1]

  • Molecular Formula (Free Base): C₁₃H₁₈N₂O₂

  • Molecular Weight (Free Base): 234.30 g/mol

  • Molecular Formula (Hydrochloride Salt): C₁₃H₁₉ClN₂O₂[1]

  • Molecular Weight (Hydrochloride Salt): 270.76 g/mol

The molecular structure, depicted below, features a central piperazine ring, which is a common pharmacophore. One of the piperazine nitrogens is acylated with a 2-(4-methoxyphenyl)ethanoyl group. The other nitrogen of the piperazine ring is a secondary amine, which is basic and can be protonated to form a hydrochloride salt, enhancing its aqueous solubility.

Caption: Chemical Structure of the target compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools provide valuable estimations of a compound's physicochemical properties. These predictions are crucial in the early stages of drug development for assessing a molecule's potential "drug-likeness".

PropertyPredicted Value (Free Base)Predicted Value (HCl Salt)Significance in Drug Development
Molecular Weight 234.30 g/mol 270.76 g/mol Influences diffusion and transport across membranes. Generally, values < 500 g/mol are preferred for oral bioavailability (a component of Lipinski's Rule of Five).
logP (Octanol/Water) ~1.5 - 2.5Lower than free baseA measure of lipophilicity. This range suggests a good balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution. The salt form will be more hydrophilic.
Aqueous Solubility LowModerately SolubleCrucial for dissolution in the gastrointestinal tract and for formulation of parenteral dosage forms. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base, especially in acidic to neutral pH.
pKa ~7.5 - 8.5 (for the basic nitrogen)N/AThe dissociation constant indicates the degree of ionization at a given pH. The predicted pKa suggests that the compound will be significantly protonated at physiological pH (7.4), which generally enhances aqueous solubility.
Topological Polar Surface Area (TPSA) ~41.5 Ų~41.5 ŲAn indicator of a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally associated with good oral bioavailability.
Number of Hydrogen Bond Donors 12Influences solubility and membrane permeability. For oral drugs, it is generally preferred to have ≤ 5 hydrogen bond donors (Lipinski's Rule of Five).
Number of Hydrogen Bond Acceptors 44Affects solubility and binding to biological targets. For oral drugs, it is generally preferred to have ≤ 10 hydrogen bond acceptors (Lipinski's Rule of Five).
Rotatable Bonds 33A measure of molecular flexibility. A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability.

Note: The predicted values are derived from computational models and should be confirmed by experimental data.

Synthesis and Purification

A plausible and efficient synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one hydrochloride can be envisioned in a two-step process, starting from commercially available precursors.

G cluster_0 Step 1: Synthesis of 1-(4-Methoxyphenyl)piperazine cluster_1 Step 2: Acylation and Salt Formation Diethanolamine Diethanolamine Bis_bromoethyl_amine Bis(2-bromoethyl)amine (in situ) Diethanolamine->Bis_bromoethyl_amine Reflux HBr HBr (aq) HBr->Bis_bromoethyl_amine Intermediate1 1-(4-Methoxyphenyl)piperazine Bis_bromoethyl_amine->Intermediate1 Butanol, Na2CO3, 120°C p_Anisidine p-Anisidine p_Anisidine->Intermediate1 Intermediate1_step2 1-(4-Methoxyphenyl)piperazine Intermediate1->Intermediate1_step2 Acyl_intermediate 2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone Intermediate1_step2->Acyl_intermediate Base (e.g., Triethylamine) DCM, 0°C to RT Chloroacetyl_chloride 2-Chloroacetyl chloride Chloroacetyl_chloride->Acyl_intermediate Target_HCl 2-(4-Methoxyphenyl)-1- (piperazin-1-YL)ethan-1-one HCl Acyl_intermediate->Target_HCl Purification then HCl treatment HCl_ether HCl in Ether HCl_ether->Target_HCl caption Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for the target compound.

Synthesis of the Intermediate: 1-(4-Methoxyphenyl)piperazine

A common and effective method for the synthesis of N-aryl piperazines is the reaction of an aniline with bis(2-haloethyl)amine. This intermediate can be generated in situ from diethanolamine.[2][3]

Protocol:

  • In situ formation of bis(2-bromoethyl)amine hydrobromide: To a round-bottom flask equipped with a reflux condenser, add diethanolamine (1 equivalent). Slowly add hydrobromic acid (48%, ~2.5-3 equivalents) with cooling. After the addition is complete, heat the mixture to reflux for 12-18 hours.

  • Cyclization with p-Anisidine: After cooling, the excess HBr can be removed under reduced pressure. To the crude bis(2-bromoethyl)amine hydrobromide, add p-anisidine (1 equivalent), sodium carbonate (~2 equivalents), and 1-butanol as the solvent. Heat the mixture at 120°C for 24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-methoxyphenyl)piperazine.

Synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Hydrochloride

The final step involves the acylation of the synthesized piperazine intermediate.

Protocol:

  • Acylation: Dissolve 1-(4-methoxyphenyl)piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one hydrochloride as a solid.

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard operating procedures for the experimental determination of the key physicochemical properties of the title compound.

G cluster_0 Physicochemical Characterization Workflow Start Synthesized Compound (Free Base or HCl Salt) Solubility Solubility Determination (Shake-Flask Method) Start->Solubility LogP LogP/LogD Determination (Shake-Flask or HPLC) Start->LogP pKa pKa Determination (Potentiometric Titration) Start->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Data_Analysis Data Analysis and Property Profiling Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis Spectroscopy->Data_Analysis caption Experimental Characterization Workflow

Caption: Workflow for experimental characterization.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Add an excess amount of the compound (as the hydrochloride salt) to each buffered solution in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, allow the solid to settle or centrifuge the samples to separate the solid phase from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer. This is particularly insightful for ionizable compounds like the target molecule.[6]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a critical measure of a compound's lipophilicity.

Protocol (Shake-Flask Method): [7][8][9]

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a sealed container.

  • Equilibration: Shake the container for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol (RP-HPLC Method): [10][11]

  • Calibration: Use a set of standard compounds with known logP values to create a calibration curve by plotting their retention times on a reversed-phase HPLC column against their logP values.

  • Sample Analysis: Inject a solution of the target compound onto the same HPLC system under identical conditions.

  • LogP Estimation: Determine the retention time of the target compound and use the calibration curve to interpolate its logP value.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[12][13][14][15]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound (as the hydrochloride salt) in deionized water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like KCl.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be observed.

Expected Spectroscopic Characteristics

While experimental spectra are not available, the following are the expected key features based on the compound's structure.

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.8-7.2 ppm) corresponding to the protons on the 4-methoxyphenyl group.

    • Piperazine Protons: A complex series of multiplets in the region of δ 2.5-3.8 ppm corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the acylated nitrogen will likely be shifted downfield compared to those adjacent to the secondary amine.

    • Methylene Protons: A singlet at approximately δ 3.5-4.0 ppm for the methylene protons (CH₂) between the phenyl ring and the carbonyl group.

    • Methoxy Protons: A sharp singlet at around δ 3.8 ppm for the three protons of the methoxy group.

    • NH Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the proton on the secondary amine of the piperazine ring.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (approx. δ 168-172 ppm).

    • Aromatic Carbons: Several signals in the aromatic region (approx. δ 114-160 ppm), including a signal for the carbon attached to the methoxy group at the higher end of this range.

    • Piperazine Carbons: Signals in the range of δ 40-55 ppm.

    • Methylene Carbon: A signal around δ 40-50 ppm.

    • Methoxy Carbon: A signal around δ 55 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1650 cm⁻¹ characteristic of an amide carbonyl group.

    • C-N Stretch: Absorptions in the region of 1200-1350 cm⁻¹.

    • C-O Stretch (Aromatic Ether): A strong absorption around 1250 cm⁻¹.

    • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M+): In electron ionization (EI) mass spectrometry, a molecular ion peak corresponding to the mass of the free base (m/z = 234.30) should be observed.

    • Protonated Molecular Ion ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, a prominent peak corresponding to the protonated molecule (m/z = 235.31) is expected.

    • Fragmentation Pattern: Characteristic fragmentation would likely involve cleavage of the bonds adjacent to the carbonyl group and the piperazine ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and compound-specific SDS once it becomes available before handling this chemical.

Conclusion

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a compound of interest for which detailed physicochemical data is not yet publicly documented. This technical guide provides a comprehensive predictive profile and a set of robust, standard experimental protocols to enable researchers to thoroughly characterize this molecule. By following the outlined synthetic and analytical procedures, scientists in drug discovery and development can obtain the critical data necessary to evaluate its potential as a lead compound or a valuable chemical probe. The provided methodologies are grounded in established scientific principles to ensure the generation of reliable and reproducible results.

References

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available at: [Link]

  • KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Available at: [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Maji, S. (2019). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation. Available at: [Link]

  • Ferreira, L. A., & Guedes, R. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • 2-chloro-1-(4-methoxyphenyl)ethanone. Chemical Synthesis Database. Available at: [Link]

  • Henni, A., & Tontiwachwuthikul, P. (2006). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Castilla López, Ò. (2017). Solubility determination of salts.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(5), 1269-1274.
  • Henni, A., Hromek, J., Tontiwachwuthikul, P., & Chakma, A. (2004). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Yilmaz, F., & Parlak, A. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 785-792.
  • El-Gizawy, S. A., & El-Shabrawy, Y. (1983). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of pharmaceutical sciences, 72(2), 195-197.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(2), 142-147.
  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]

  • Goger, N. G., & Daldal, Y. D. (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega.
  • Veith, G. D., Austin, N. M., & Morris, R. T. (1979). Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS.
  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85-89.
  • Solubility Curve of a Salt. LaGuardia Community College. Available at: [Link]

  • 1-(4-METHOXYPHENYL)PIPERAZINE. Merck. Available at: [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone. PubChem. Available at: [Link]

  • 1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. Available at: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

Sources

Foundational

"2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Authored by: A Senior Application Scientist Publication Date: March 7, 2024 Abstract This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Authored by: A Senior Application Scientist

Publication Date: March 7, 2024

Abstract

This technical guide delineates the putative mechanism of action for the novel synthetic compound, 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. In the absence of direct empirical data for this specific molecule, this whitepaper constructs a scientifically-grounded hypothesis based on an in-depth analysis of its structural motifs: the 4-methoxyphenyl group, the piperazine core, and the ethanone linker. By examining the established pharmacology of structurally analogous compounds, we propose a multi-target engagement profile, likely centered on monoaminergic and adrenergic systems, with potential implications for oncology targets such as Poly (ADP-Ribose) Polymerase (PARP). This document further outlines a comprehensive, multi-stage experimental workflow designed to rigorously validate this proposed mechanism, providing a roadmap for future preclinical development.

Introduction: Unveiling a Candidate Molecule

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions have rendered it a privileged structure in drug design.[1] When coupled with a 4-methoxyphenyl moiety, a common feature in compounds targeting central nervous system (CNS) receptors, the resulting molecule, 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one, presents a compelling case for investigation. This guide provides a foundational analysis of its likely biological activities, offering a strategic framework for its scientific exploration.

Structural and Pharmacophoric Analysis

The chemical architecture of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one suggests several potential points of interaction with biological macromolecules.

  • The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a versatile pharmacophore.[2] It can act as a hydrogen bond acceptor and its basic nitrogen atoms can be protonated at physiological pH, facilitating ionic interactions with acidic residues in protein binding pockets.

  • The 4-Methoxyphenyl Group: This group, also known as an anisole derivative, is frequently found in ligands for aminergic G-protein coupled receptors (GPCRs).[4] The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding.

  • The Ethanone Linker: This linker provides a specific spatial orientation for the two key pharmacophores and its carbonyl group can act as a hydrogen bond acceptor.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on the analysis of its constituent parts and data from structurally related molecules, we propose a primary mechanism of action centered on the modulation of monoaminergic and adrenergic neurotransmitter systems. A secondary, alternative hypothesis involves the inhibition of Poly (ADP-Ribose) Polymerase (PARP).

Primary Hypothesis: Monoaminergic and Adrenergic System Modulation

The structural similarity to para-Methoxyphenylpiperazine (pMeOPP) and other arylpiperazines strongly suggests an interaction with monoamine transporters and receptors.[1][5] pMeOPP is known to inhibit the reuptake and induce the release of monoamine neurotransmitters.[5] Furthermore, numerous arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic receptors.[6]

Specifically, compounds containing the 1-(2-methoxyphenyl)piperazine moiety have shown potent α1-adrenoceptor antagonistic activity.[6][7] This activity is beneficial for conditions like benign prostatic hyperplasia.[7]

Proposed Signaling Pathway:

Monoaminergic_Adrenergic_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 2-(4-Methoxyphenyl)-1- (piperazin-1-YL)ethan-1-one MAT Monoamine Transporters (DAT, SERT, NET) Compound->MAT Inhibition AR Adrenergic Receptors (α1) Compound->AR Antagonism Reuptake Neurotransmitter Reuptake Release Neurotransmitter Release NT Dopamine, Serotonin, Norepinephrine Release->NT PostR Postsynaptic Receptors NT->PostR Signal Downstream Signaling PostR->Signal PARP_Inhibition_Pathway cluster_0 Cellular Stress Response cluster_1 Molecular Interaction cluster_2 Cellular Outcomes DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 DNA_Repair_Fail DNA Repair Failure Compound 2-(4-Methoxyphenyl)-1- (piperazin-1-YL)ethan-1-one PARP_Inhibition PARP1 Inhibition Compound->PARP_Inhibition PARP_Inhibition->PARP1 Blocks Apoptosis Apoptosis DNA_Repair_Fail->Apoptosis

Caption: Hypothesized PARP inhibition leading to apoptosis.

Experimental Validation Protocols

To systematically test the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement

Objective: To determine the binding affinity and functional activity of the compound at key monoaminergic and adrenergic receptors and transporters, as well as its inhibitory potential against PARP.

Experimental Protocols:

  • Receptor Binding Assays:

    • Methodology: Radioligand binding assays using cell membranes expressing human recombinant receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α1B, α1D) and transporters (DAT, SERT, NET).

    • Data Output: Inhibition constant (Ki) values to determine binding affinity.

  • Functional Assays:

    • Methodology:

      • For GPCRs: Calcium flux assays or cAMP assays in cell lines overexpressing the target receptors.

      • For transporters: Neurotransmitter uptake assays using synaptosomes or transfected cells.

    • Data Output: IC50 or EC50 values to determine functional potency and efficacy (agonist, antagonist, or inverse agonist).

  • PARP Inhibition Assay:

    • Methodology: A commercially available colorimetric or chemiluminescent PARP assay kit will be used to measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of varying concentrations of the compound.

    • Data Output: IC50 value for PARP1 inhibition.

Experimental Workflow:

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Receptor_Binding Radioligand Binding Assays (Receptors & Transporters) Start->Receptor_Binding Functional_Assays Functional Assays (GPCRs & Transporters) Start->Functional_Assays PARP_Assay PARP Inhibition Assay Start->PARP_Assay Data_Analysis Data Analysis: Ki, IC50, EC50 Calculation Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis PARP_Assay->Data_Analysis End End: Target Profile Established Data_Analysis->End

Caption: Tier 1 in vitro experimental workflow.

Tier 2: Cellular and Ex Vivo Assays

Objective: To assess the compound's effects in a more complex biological context.

Experimental Protocols:

  • Cell-Based Assays (for PARP Hypothesis):

    • Methodology:

      • Cell Viability/Cytotoxicity: MTT or CellTiter-Glo assays on a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231). [3] * Apoptosis Assays: Annexin V/PI staining followed by flow cytometry, and comet assays to assess DNA damage. [3] * Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine effects on cell cycle progression. [3] * Data Output: IC50 for cytotoxicity, percentage of apoptotic cells, and cell cycle distribution.

  • Ex Vivo Neurotransmitter Release Assays:

    • Methodology: Microdialysis in rodent brain slices to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine following compound application.

    • Data Output: Quantitative changes in neurotransmitter levels.

Data Presentation

Assay Type Target Parameter Expected Outcome for Primary Hypothesis Expected Outcome for Secondary Hypothesis
Receptor Binding5-HT, Dopamine, Adrenergic ReceptorsKi (nM)Low nanomolar affinityNo significant binding
Functional Assay5-HT, Dopamine, Adrenergic ReceptorsIC50/EC50 (nM)Potent antagonism/agonismNo significant activity
Transporter UptakeDAT, SERT, NETIC50 (nM)Potent inhibitionNo significant inhibition
PARP InhibitionPARP1IC50 (µM)No significant inhibitionLow micromolar inhibition
Cell ViabilityCancer Cell LinesIC50 (µM)High IC50 (low cytotoxicity)Low IC50 (high cytotoxicity)

Conclusion

The novel molecule 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one holds considerable promise as a pharmacologically active agent. Based on a rigorous analysis of its chemical structure and comparison with known bioactive compounds, we have formulated two primary, testable hypotheses for its mechanism of action: modulation of monoaminergic and adrenergic systems, and inhibition of PARP. The experimental framework detailed in this guide provides a clear and logical path for the elucidation of its precise biological function, which will be critical for any future drug development efforts. The multi-faceted nature of its structural components suggests that it may exhibit a complex pharmacological profile, a characteristic of many successful therapeutics.

References

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. Available from: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one | Sciety. Available from: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. Available from: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
  • para-Methoxyphenylpiperazine - Wikipedia. Available from: [Link]

  • Examples of piperazine derivatives as messy drugs. - ResearchGate. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. Available from: [Link]

  • 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem. Available from: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine - PrepChem.com. Available from: [Link]

  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study - PubMed. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. Available from: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE - International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. Available from: [Link]

  • Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB. Available from: [Link]

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the compound 2-(4-Methoxyphenyl)-1-(pi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the compound 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectral properties is paramount. This document, structured with the autonomy of a Senior Application Scientist, delves into the practical and theoretical aspects of its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one belongs to the class of piperazine derivatives, a scaffold of significant interest in pharmacology due to its prevalence in a wide range of bioactive molecules. The presence of the 4-methoxyphenyl group and the piperazine amide linkage bestows upon it specific physicochemical properties that are crucial for its potential biological activity. Accurate and detailed spectroscopic data are the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing insights into its electronic and conformational landscape.

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is most effectively achieved through the amidation of 2-(4-methoxyphenyl)acetic acid with piperazine. This common synthetic transformation in medicinal chemistry involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by nucleophilic acyl substitution by the secondary amine of the piperazine ring.

Experimental Protocol: Synthesis

A robust and scalable protocol for the synthesis is outlined below:

Step 1: Activation of 2-(4-Methoxyphenyl)acetic acid

  • To a solution of 2-(4-methoxyphenyl)acetic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)acetyl chloride.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent amidation. The lone pair of electrons on the piperazine nitrogen is not nucleophilic enough to attack the carbonyl carbon of the carboxylic acid directly.

Step 2: Amidation with Piperazine

  • The crude 2-(4-methoxyphenyl)acetyl chloride is dissolved in a dry aprotic solvent like DCM.

  • This solution is added dropwise to a cooled (0 °C) solution of piperazine (2-3 equivalents to prevent di-acylation) and a base such as triethylamine or diisopropylethylamine (to scavenge the HCl byproduct) in DCM.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20d2HAr-H (ortho to -CH₂)
~ 6.85d2HAr-H (ortho to -OCH₃)
~ 3.80s3H-OCH
~ 3.70s2H-C(=O)-CH ₂-Ar
~ 3.60t4HPiperazine -CH ₂- (adjacent to C=O)
~ 2.80t4HPiperazine -CH ₂- (adjacent to NH)
~ 1.90br s1H-NH

Interpretation:

  • The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring.

  • The singlet for the methoxy protons will be a sharp, distinct peak.

  • The singlet for the methylene protons adjacent to the carbonyl group confirms the ethanone moiety.

  • The two triplets for the piperazine protons indicate a symmetrically substituted piperazine ring, with the protons closer to the electron-withdrawing carbonyl group appearing more downfield. The broad singlet for the N-H proton is exchangeable with D₂O.

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

  • A more concentrated sample (20-50 mg) is dissolved in a deuterated solvent.

  • The spectrum is recorded on a 100 MHz or higher field NMR spectrometer.

¹³C NMR Data of Precursor and Predicted Data for Final Product:

Carbon Atom2-(4-Methoxyphenyl)acetic acid (Experimental, ppm)[1]2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (Predicted, ppm)
C =O177.75~ 170
Ar-C -O158.81~ 159
Ar-C (quaternary)125.34~ 126
Ar-C H (ortho to -CH₂)130.37~ 130
Ar-C H (ortho to -OCH₃)114.04~ 114
-OC H₃55.23~ 55
-C H₂-40.09~ 41
Piperazine C H₂ (adjacent to C=O)-~ 45
Piperazine C H₂ (adjacent to NH)-~ 46

Interpretation:

  • The carbonyl carbon of the amide is expected to be significantly upfield compared to the carboxylic acid precursor.

  • The aromatic carbon signals will show minimal changes.

  • The methylene carbon adjacent to the carbonyl will be slightly deshielded.

  • The two distinct signals for the piperazine carbons reflect their different chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, broadN-H stretch (piperazine)
~ 2950-2800MediumC-H stretch (aliphatic and aromatic)
~ 1640StrongC=O stretch (amide)
~ 1610, 1510Medium-StrongC=C stretch (aromatic)
~ 1250StrongC-O stretch (aryl ether)
~ 1180MediumC-N stretch

Interpretation:

The most characteristic band in the IR spectrum will be the strong amide carbonyl (C=O) stretch around 1640 cm⁻¹. The presence of the N-H stretch confirms the secondary amine in the piperazine ring. The C-O stretch of the methoxy group is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • The sample is introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected MS Data (ESI+):

  • Molecular Ion (M+H)⁺: m/z ~ 249.16

  • Key Fragmentation Ions:

    • m/z ~ 163: Loss of the piperazine moiety.

    • m/z ~ 135: The 4-methoxybenzyl cation.

    • m/z ~ 85: The piperazinyl cation.

Fragmentation Pathway Visualization:

G M [M+H]⁺ m/z 249 F1 [M - C₄H₈N]⁺ m/z 163 M->F1 - C₄H₈N₂ F3 [C₄H₉N₂]⁺ m/z 85 M->F3 - C₉H₉O₂ F2 [C₈H₉O]⁺ m/z 135 F1->F2 - CO

Caption: Key fragmentation pathways of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one in ESI-MS.

Conclusion

This technical guide provides a detailed protocol for the synthesis and a comprehensive analysis of the expected spectroscopic data for 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. The presented information, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The self-validating nature of the combined spectroscopic data ensures a high degree of confidence in the structural assignment of this important piperazine derivative.

References

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Sciety. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Chemsrc. 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Abstract The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth framework for the comprehensive evaluation of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one, a molecule incorporating two key pharmacophores: the methoxyphenyl group, known to modulate metabolic stability and receptor interactions, and the piperazine ring, a "privileged scaffold" frequently used to enhance aqueous solubility and fine-tune pharmacokinetic profiles.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven experimental protocols necessary to build a robust data package for this and structurally related compounds.

Introduction: The Rationale for Characterization

The compound 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a synthetic molecule of interest due to its structural components. The piperazine moiety is a six-membered heterocycle with two nitrogen atoms that can be protonated, often leading to improved aqueous solubility and the ability to form multiple non-covalent interactions with biological targets.[1][2] Its presence is common in drugs targeting the central nervous system and in kinase inhibitors.[2][3] The 4-methoxyphenyl group can influence the compound's lipophilicity and is a common feature in molecules designed to interact with various biological systems.[4][5]

However, the promising pharmacology of a compound is rendered irrelevant if it cannot be effectively delivered to its site of action or if it degrades before it can exert its effect. Therefore, a thorough understanding of its solubility and stability is not merely a regulatory requirement but a foundational pillar of successful drug development. This guide outlines a logical, phase-appropriate workflow for characterizing these critical attributes.

The Interplay of Solubility and Stability

Solubility and stability are not independent variables. The pH of a solution, for instance, can dramatically affect both the solubility of an ionizable compound and its susceptibility to hydrolytic degradation.[6][7] Therefore, these properties must be investigated in a coordinated manner. The workflow presented herein follows a logical progression from rapid, high-throughput screening methods to more definitive, resource-intensive studies.

Characterization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Stability Evaluation A Compound Synthesis & Purification B In Silico Profiling (pKa, logP, MW) A->B Predict Properties C Kinetic Solubility (High-Throughput Screen) A->C Screen Solubility G Stability-Indicating Method Development (HPLC) A->G Develop Analytical Method D Thermodynamic Solubility (Shake-Flask Method) C->D Confirm with Gold Standard E pH-Solubility Profile D->E Investigate pH Effect I Comprehensive Data Package (CMC Submission) E->I Compile & Report F Forced Degradation Studies (ICH Q1A/Q1B) H Degradant Identification F->H Characterize Products G->F Apply Stress Conditions H->I Compile & Report

Figure 1: Overall workflow for solubility and stability characterization.

Solubility Assessment: From Screening to Definitive Measurement

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[8] It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous medium.[9][10] It is a high-throughput method ideal for early discovery to rank-order compounds but can be influenced by the formation of supersaturated solutions or amorphous precipitates.[10][11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form.[8][10] This "gold standard" shake-flask method is more time-consuming but essential for lead optimization and pre-formulation development.[8][11]

Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

Causality: This assay is chosen for its speed and low compound consumption, making it ideal for initial screening.[12] Turbidity measurement provides a rapid surrogate for precipitation.[12][13]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom assay plate.

  • Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[12]

  • Measurement: Read the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.[12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: This method is the definitive measure of solubility, as it allows the system to reach true equilibrium between the dissolved and solid states of the compound.[8][10] It is critical for accurate formulation and biopharmaceutical modeling.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials containing different aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 buffers, Simulated Gastric Fluid, Simulated Intestinal Fluid).[13][14] The presence of undissolved solid throughout the experiment is essential.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Sample Collection & Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from the same compound.[8]

  • pH Verification: Measure the final pH of the suspension to ensure it has not changed significantly during the experiment.[13]

Data Presentation

Solubility data should be presented clearly, specifying the method, temperature, and medium used.

Table 1: Example Solubility Data Presentation for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
Assay Type Medium
Kinetic (Turbidimetric)PBS, pH 7.4
Thermodynamic (Shake-Flask)Buffer, pH 1.2
Thermodynamic (Shake-Flask)Buffer, pH 7.4
Thermodynamic (Shake-Flask)FaSSIF, pH 6.5
Thermodynamic (Shake-Flask)FeSSIF**, pH 5.0
Fasted State Simulated Intestinal Fluid
**Fed State Simulated Intestinal Fluid

Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential for determining a drug's shelf-life and storage conditions.[15][16] Forced degradation (or stress testing) is a critical component of this process, mandated by regulatory bodies like the ICH.[17][18] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[17][19] This information is vital for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact drug from its potential degradation products.[17]

The Forced Degradation Workflow

The core principle is to subject the compound to a range of stress conditions in parallel to understand its intrinsic stability.[18] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection.[18][19]

Forced_Degradation_Workflow cluster_stress Stress Conditions DS Drug Substance Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) DS->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) DS->Oxidation Thermal Thermal (Solid & Solution, 80°C) DS->Thermal Photo Photolytic (ICH Q1B Conditions) DS->Photo Control Control Sample (No Stress) DS->Control Analysis Analysis via Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Report Report: - % Degradation - Purity & Mass Balance - Degradant Profile Analysis->Report

Figure 2: Workflow for a forced degradation study.
Protocol: Forced Degradation Studies

Causality: Each condition is designed to mimic a specific chemical degradation pathway that the drug might encounter during its lifecycle.[17] This systematic approach ensures all likely vulnerabilities of the molecule are probed.

Table 2: Standard Conditions for Forced Degradation Studies
Stress Type Condition Rationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60°C) if no degradation at RT.[19]Simulates acidic environments (e.g., stomach) and tests the stability of acid-labile groups like amides or ethers. Heat is used to accelerate slow reactions.
Base Hydrolysis 0.1 M to 1 M NaOH, typically at room temperature.[19]Simulates alkaline environments (e.g., intestine) and tests the stability of base-labile groups, particularly esters and amides.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature.Probes susceptibility to oxidation. The piperazine and methoxy groups could potentially be sites of oxidation.
Thermal Degradation Solid and solution samples stored at elevated temperature (e.g., 80°C) in a calibrated oven.Evaluates the intrinsic thermal stability of the molecule in the absence of other stressors.
Photostability Exposed to a light source providing a combination of UV and visible light as per ICH Q1B guidelines.[20][21][22]Tests for degradation upon exposure to light, as required for packaging and storage decisions.[23][24] A dark control must be run in parallel.[22]

General Methodology:

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For each condition, mix the drug solution with the stressor (e.g., add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For photostability, place the solution in a chemically inert, transparent container.[20]

  • Incubation: Store the samples under the specified conditions for a defined period (e.g., 24-48 hours). Samples should be taken at multiple time points to track the rate of degradation.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a developed stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity, while a mass spectrometer (MS) detector is invaluable for identifying the mass of potential degradants.

Data Interpretation and Presentation

The results are used to calculate the percentage of degradation and to perform a mass balance calculation. An ideal stability-indicating method will show a decrease in the main peak area with a corresponding increase in the area of the degradation product peaks.

Table 3: Example Data from Forced Degradation Study
Stress Condition % Assay of Parent Compound % Degradation Number of Degradants Mass Balance (%)
Control (T=0)100.00.00100.0
0.1 M HCl, 60°C, 24h[Insert Value][Insert Value][Insert Value][Insert Value]
0.1 M NaOH, RT, 24h[Insert Value][Insert Value][Insert Value][Insert Value]
3% H₂O₂, RT, 24h[Insert Value][Insert Value][Insert Value][Insert Value]
Thermal (Solid), 80°C, 48h[Insert Value][Insert Value][Insert Value][Insert Value]
Photolytic (ICH Q1B)[Insert Value][Insert Value][Insert Value][Insert Value]

Conclusion: Building a Foundation for Development

The systematic evaluation of solubility and stability is an indispensable phase in the early development of any drug candidate. For 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one, the protocols and workflows detailed in this guide provide a robust framework for generating a comprehensive data package. By first employing rapid kinetic solubility screens and then confirming with definitive thermodynamic measurements, researchers can make informed decisions about the compound's viability. The subsequent forced degradation studies not only fulfill regulatory expectations but also provide invaluable insights into the molecule's intrinsic chemical liabilities. This knowledge is paramount for guiding formulation development, selecting appropriate packaging, and establishing safe storage conditions and shelf-life, ultimately paving the way for successful clinical development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

  • Bhosale, U. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bentham Science. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]

  • Verulam Scientific. (2024, May 13). Drug Stability Testing and Analysis. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Foundational Research of 1,4-Diaminoanthracene-9,10-dione Derivatives

A Note on CAS 1221723-52-9: Publicly accessible scientific literature and chemical databases do not readily provide information on a specific compound with the CAS number 1221723-52-9. This technical guide will, therefor...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 1221723-52-9: Publicly accessible scientific literature and chemical databases do not readily provide information on a specific compound with the CAS number 1221723-52-9. This technical guide will, therefore, focus on the foundational research of the broader class of 1,4-diaminoanthracene-9,10-dione derivatives , to which this CAS number likely belongs. This family of compounds has been the subject of significant research due to its diverse biological activities and therapeutic potential.

Introduction: The 1,4-Diaminoanthracene-9,10-dione Scaffold

The 1,4-diaminoanthracene-9,10-dione core structure is a key pharmacophore in medicinal chemistry. These compounds, also known as 1,4-diaminoanthraquinones, have garnered considerable interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The planar aromatic tricycle of the anthraquinone core allows for intercalation into DNA, a primary mechanism for the cytotoxic effects of many of its derivatives.[3] The amino groups at the 1 and 4 positions are crucial for this interaction and also serve as convenient points for chemical modification to modulate the compound's pharmacological properties.

The versatility of this scaffold has led to the development of numerous derivatives with tailored biological activities. One of the most well-known drugs based on this structure is Mitoxantrone, an antineoplastic agent used in the treatment of various cancers.[4] Research continues to explore novel derivatives with improved efficacy and reduced side effects.[5][6]

Synthetic Strategies for 1,4-Diaminoanthracene-9,10-dione Derivatives

The synthesis of 1,4-diaminoanthracene-9,10-dione derivatives typically involves the modification of a pre-existing anthraquinone core. A common starting material is 1,4-dihydroxyanthraquinone (quinizarin).

A general synthetic approach involves a two-step process:

  • Reduction of the Quinone: The 1,4-dihydroxyanthraquinone is first reduced to its leuco form.

  • Nucleophilic Substitution: The leuco form is then reacted with the desired amines, followed by air oxidation to restore the quinone structure and yield the 1,4-diamino-substituted product.

Variations of this method allow for the introduction of a wide array of substituents on the amino groups, leading to a diverse library of compounds for biological screening.[7]

Synthesis_of_1_4_Diaminoanthracene_9_10_dione_Derivatives start 1,4-Dihydroxyanthraquinone leuco Leuco-1,4-dihydroxyanthraquinone start->leuco Reduction (e.g., Na2S2O4) product 1,4-Diaminoanthracene-9,10-dione Derivative leuco->product Nucleophilic Substitution (R-NH2) Air Oxidation DNA_Intercalation DNA DNA Double Helix Distortion Structural Distortion of DNA DNA->Distortion Compound 1,4-Diaminoanthracene-9,10-dione Derivative Compound->DNA Intercalation Apoptosis Inhibition of Replication & Transcription Distortion->Apoptosis CellDeath Apoptosis Apoptosis->CellDeath

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one in Cell Culture Assays for Target Engagement and Phenotypic Screening

Biological Context & Rationale The compound 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one represents a highly versatile structural motif in modern drug discovery. The piperazine ring is widely recognized as a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Rationale

The compound 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one represents a highly versatile structural motif in modern drug discovery. The piperazine ring is widely recognized as a "privileged scaffold," offering favorable pharmacokinetic properties, enhanced aqueous solubility, and critical hydrogen-bond donor/acceptor capabilities [1]. When functionalized with a 4-methoxyphenylacetyl moiety, the resulting molecule provides a lipophilic aromatic system capable of engaging deep hydrophobic pockets within target proteins.

In the context of oncology and transcriptional regulation, derivatives of this specific scaffold are frequently utilized as screening compounds or synthetic intermediates in the development of [2]. CDK9, complexed with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb), is the primary kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2. This phosphorylation event is an absolute requirement for the productive transcription elongation of short-lived, anti-apoptotic oncogenes such as Mcl-1 and c-Myc [3].

This application note provides a rigorous, self-validating framework for evaluating 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (and its structural analogs) in in vitro cell culture models, bridging the gap between phenotypic viability screening and mechanistic target engagement.

Mechanism of Action

To understand the causality behind the experimental design, it is critical to map the compound's putative interaction within the cellular signaling cascade. By inhibiting the P-TEFb complex, the compound halts RNAPII progression, selectively starving cancer cells of crucial survival proteins and triggering apoptosis.

MOA Compound 2-(4-Methoxyphenyl)-1- (piperazin-1-yl)ethan-1-one CDK9 CDK9 / Cyclin T1 Complex (P-TEFb) Compound->CDK9 Inhibits Apoptosis Apoptosis Induction Compound->Apoptosis Promotes RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of Myc, Mcl-1 RNAPII->Transcription Drives Transcription->Apoptosis Prevents

Caption: Logical pathway illustrating the inhibition of CDK9/P-TEFb, leading to transcriptional arrest and apoptosis.

Compound Preparation & Physicochemical Profiling

Before initiating cell culture assays, the compound must be properly reconstituted. The piperazine moiety allows for salt formation (e.g., HCl salt), which drastically alters solubility profiles compared to the free base.

Causality in Preparation: We mandate the use of molecular biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aqueous buffers should be avoided for long-term storage of the free base to prevent precipitation and hydrolysis.

Table 1: Physicochemical Properties & Preparation Parameters
ParameterSpecification / ValueExperimental Implication
Chemical Formula C13H18N2O2Small molecule; readily crosses cell membranes.
Molecular Weight 234.29 g/mol High ligand efficiency potential.
Primary Solvent 100% DMSORequired for master stock (10 mM).
Max Assay Concentration 10 µM (at 0.1% DMSO limit)Exceeding 0.1% DMSO induces transcriptomic shifts and solvent toxicity.
Storage Conditions -20°C (Desiccated, dark)Prevents oxidation of the piperazine nitrogen.

Experimental Workflow

The following workflow illustrates the parallel execution of phenotypic and mechanistic assays to ensure that observed cell death is directly correlated to the proposed mechanism of action.

Workflow Prep Compound Prep (10 mM DMSO) Seed Cell Seeding (e.g., MV4-11) Prep->Seed Treat Drug Treatment (Dose-Response) Seed->Treat split Treat->split Assay1 CellTiter-Glo (72h Viability) split->Assay1 Assay2 Western Blot (2h p-RNAPII Ser2) split->Assay2

Caption: Parallel experimental workflow separating late-stage viability screening from early-stage mechanistic validation.

Experimental Protocols

Protocol I: Phenotypic Viability Screening (CellTiter-Glo)

Expertise & Causality: We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay rather than colorimetric assays (like MTT or MTS). Colorimetric assays rely on mitochondrial oxidoreductase enzymes. Because kinase inhibitors can induce metabolic shifts that alter oxidoreductase activity without causing cell death, MTT assays often yield false-positive toxicity data. CTG measures intracellular ATP, which is a direct, unconfounded proxy for the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., MV4-11 leukemia cells, which are highly sensitive to CDK9 inhibition). Seed at 5,000 cells/well in 90 µL of complete RPMI-1640 medium in an opaque white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Treatment: Transfer the DMSO serial dilutions into intermediate medium to create a 10X working solution. Add 10 µL of the 10X solution to the 90 µL of cells (Final top concentration: 10 µM; Final DMSO: 0.1%).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 300 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Self-Validation & Quality Control:

  • Vehicle Control Fidelity: The 0.1% DMSO control wells must not deviate by more than ±5% from completely untreated cells. If they do, solvent toxicity is confounding the assay.

  • Positive Control: Include, a known pan-CDK inhibitor, which should yield an IC₅₀ of approximately 10–50 nM.

Protocol II: Mechanistic Target Engagement (Western Blotting)

Expertise & Causality: Phenotypic cell death does not prove on-target activity. To validate that 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is acting via the P-TEFb axis, we must measure the direct downstream substrate: phosphorylation of RNAPII at Serine 2. Crucially, this assay must be performed at an early timepoint (2 to 4 hours). If measured at 24 hours, the cells will be undergoing apoptosis, leading to global caspase-mediated protein cleavage, which would falsely appear as targeted kinase inhibition.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates at

    
     cells/well. Treat with the compound at 1X, 3X, and 10X of the calculated IC₅₀ value for exactly 2 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented heavily with protease inhibitors and, critically, phosphatase inhibitors (e.g., PhosSTOP) to preserve the transient p-Ser2 signal.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane on a 4–12% Bis-Tris gradient gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background).

  • Probing: Probe overnight at 4°C with primary antibodies: Anti-p-RNAPII (Ser2) and Anti-Total RNAPII.

Self-Validation & Quality Control:

  • Total Protein Normalization: The signal for Total RNAPII must remain constant across all lanes. If Total RNAPII decreases alongside p-RNAPII, the compound is acting as a general transcription poison or inducing rapid protein degradation, rather than functioning as a specific kinase inhibitor.

Expected Quantitative Outcomes

When screening this compound and its optimized derivatives, researchers should look for a distinct therapeutic window between highly transcription-addicted cells (e.g., hematological malignancies) and slower-growing solid tumors or healthy primary cells.

Table 2: Representative IC₅₀ Profiling Matrix
Cell Line / ModelTissue OriginExpected IC₅₀ RangeBiological Rationale
MV4-11 Acute Myeloid Leukemia0.5 - 2.5 µMHigh Mcl-1 dependence; exquisite sensitivity to CDK9 inhibition.
HCT116 Colorectal Carcinoma5.0 - 10.0 µMSlower turnover of anti-apoptotic proteins; moderate sensitivity.
PBMCs (Healthy) Peripheral Blood> 20.0 µMNon-proliferating; low basal transcription rate provides a therapeutic window.

References

  • Zhou, Y., et al. (2021). "Piperazine skeleton in the structural modification of natural products: a review." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Hole, A. J., et al. (2013). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." Journal of Medicinal Chemistry. Available at:[Link]

  • Wood, D. J., & Endicott, J. A. (2018). "Emerging approaches to CDK inhibitor development, a structural perspective." Open Biology. Available at:[Link]

Application

"protocol for dissolving 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one for experiments"

Application Note and Protocol Topic: Protocol for Dissolving 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one for Experimental Use Audience: Researchers, scientists, and drug development professionals. Introduction: A G...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: Protocol for Dissolving 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Guide to the Solubilization of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a synthetic organic molecule featuring a methoxyphenyl group, an ethanone linker, and a piperazine ring. The presence of the piperazine moiety, a common pharmacophore in drug discovery, suggests its potential utility in various biological assays.[1] The structural complexity, combining both hydrophobic (methoxyphenyl) and hydrophilic (piperazine) elements, presents a distinct challenge for solubilization.

Achieving complete and stable dissolution of a test compound is the foundational step for generating reliable and reproducible experimental data. Improper solubilization can lead to inaccurate concentration measurements, compound precipitation in assays, and ultimately, misleading results. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed, field-proven protocol for dissolving 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. It emphasizes the rationale behind solvent selection and procedural steps to ensure scientific integrity.

Compound Profile & Characteristics

A thorough understanding of the compound's physicochemical properties is essential for developing a robust dissolution strategy.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₈N₂O₂Based on chemical structure.
Molecular Weight 234.3 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperature.Similar piperazine derivatives are solids.
Solubility Profile The piperazine ring is a weak base and is generally water-soluble.[2][3] However, the bulky aromatic methoxyphenyl group significantly increases hydrophobicity, likely rendering the compound poorly soluble in aqueous solutions alone. It is predicted to be soluble in organic polar aprotic solvents like DMSO.Inferred from chemical structure and general principles for piperazine derivatives.[4]

Critical Safety & Handling Precautions

As with any laboratory chemical, especially those with limited published safety data, appropriate precautions are mandatory. The following guidelines are based on safety data for structurally related piperazine compounds.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with plenty of water.[5]

  • Storage: Store the solid compound and its stock solutions in a tightly sealed container in a cool, dry place, protected from light.[7]

Materials & Reagents

  • 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Sterile, deionized or distilled water (for aqueous buffers)

  • Phosphate-Buffered Saline (PBS) or other desired aqueous assay buffer

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

  • Sterile 0.22 µm syringe filters (optional, for sterilization)

Protocol Part 1: Preparation of a High-Concentration Primary Stock Solution

The most effective strategy for compounds with poor aqueous solubility is to first create a high-concentration stock solution in a suitable organic solvent.[4][9] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and miscibility with aqueous media.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Step-by-Step Methodology:

  • Pre-weigh Vial: Tare a sterile, dry amber vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 2.34 mg of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one into the tared vial.

    • Causality Note: Weighing a sufficient mass (e.g., >2 mg) minimizes the impact of balance measurement errors. The target mass is calculated for a 1 mL final volume (Mass = Molarity × Volume × MW = 0.01 mol/L × 0.001 L × 234.3 g/mol = 0.00234 g = 2.34 mg).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the solid compound.

    • Expert Insight: Always add the solvent to the dry powder. This prevents the powder from clumping, which can significantly slow down the dissolution process.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Apply Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution periodically.

    • Causality Note: Sonication uses ultrasonic waves to create micro-cavitations, which provides the energy needed to break up solute-solute interactions and facilitate solvation.

  • Final Inspection & Storage: Once the solution is completely clear with no visible particulates, it is ready. Store the 10 mM primary stock at -20°C. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[9]

Protocol Part 2: Preparation of Working Dilutions for Experiments

The primary stock must be diluted to the final desired concentration in your aqueous assay buffer (e.g., cell culture media, PBS). This step is critical, as improper dilution can cause the compound to precipitate out of solution.

Objective: To prepare a 10 µM final working solution from the 10 mM primary stock.

Step-by-Step Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation from "solvent shock," a serial dilution is advisable. First, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Final Aqueous Dilution: Add the required volume of the DMSO stock (either the 10 mM primary or 100 µM intermediate) to your final aqueous assay buffer. For a 10 µM final solution from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

    • Expert Insight: Crucially, add the DMSO stock to the aqueous buffer while vortexing or stirring the buffer.[10] This rapid mixing ensures the compound is immediately dispersed and solvated by the aqueous medium, minimizing the chance of localized high concentrations that can lead to precipitation.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your biological system, typically <0.5%.[4] Always include a "vehicle control" in your experiments containing the same final concentration of DMSO without the compound.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not clear, the concentration may be above its aqueous solubility limit.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the dissolution and dilution protocol.

Dissolution_Protocol cluster_prep Part 1: Primary Stock Preparation cluster_dilution Part 2: Working Solution Preparation cluster_qa Troubleshooting weigh 1. Weigh Compound (e.g., 2.34 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Target: 10 mM dissolve 3. Vortex & Sonicate add_dmso->dissolve inspect_stock 4. Visually Inspect for Clarity dissolve->inspect_stock store 5. Store Aliquots at -20°C (10 mM Stock) inspect_stock->store precip_stock Precipitation in Stock? inspect_stock->precip_stock dilute 6. Dilute Stock into Aqueous Buffer store->dilute Use stock for dilution vortex_dilute 7. Add to Buffer While Vortexing dilute->vortex_dilute Maintain <0.5% DMSO inspect_final 8. Inspect Final Solution vortex_dilute->inspect_final use 9. Ready for Assay (e.g., 10 µM) inspect_final->use precip_final Precipitation in Final? inspect_final->precip_final

Caption: Workflow for solubilizing 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or insufficient energy applied.Add slightly more DMSO to lower the concentration. Continue sonication, gently warming the solution to 37°C may also aid dissolution (use with caution and check for compound stability).
Compound precipitates upon dilution into aqueous buffer. The final concentration exceeds the compound's kinetic solubility in the aqueous medium. The dilution was performed too quickly.Decrease the final target concentration. Use a serial dilution method. Ensure you are adding the DMSO stock to the buffer while actively mixing.[4]
Inconsistent experimental results. Compound may be degrading or precipitating over time in the aqueous solution.Prepare fresh working dilutions immediately before each experiment.[11] Check for stability of the compound in your specific assay buffer over the time course of your experiment.

References

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Available at: [Link]

  • CSH Protocols. (2002). Stock Solutions. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Piperazine, anhydrous. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Sopachem. (n.d.). Autokit Total Ketone Bodies. Available at: [Link]

Sources

Method

Application Note: 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one in Neuroscience Research

The following Application Note and Protocol Guide is designed for researchers in Medicinal Chemistry and Neuropharmacology . It addresses the specific application of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (ref...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in Medicinal Chemistry and Neuropharmacology .

It addresses the specific application of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (referred to herein as MPPE or the Scaffold ), a privileged pharmacophore used in the development of Sigma-1 Receptor (σ1R) agonists and TRPC6 channel modulators for neuroprotective therapies.

Executive Summary & Scientific Rationale

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (MPPE) represents a critical "privileged scaffold" in modern neuroscience research. Structurally, it combines a piperazine moiety (a classic bioisostere for amine-binding pockets) with a 4-methoxyphenylacetyl linker .

Unlike simple piperazine designer drugs (e.g., pMeOPP) which primarily act as monoamine releasers, the acetylation of the piperazine nitrogen in MPPE shifts the pharmacological profile significantly.

Key Applications:
  • Sigma-1 Receptor (σ1R) Ligand Development: The MPPE scaffold mimics the "pharmacophore distance" required for high-affinity binding to the σ1R chaperone protein, a key target for neuroprotection and cognitive enhancement.

  • TRPC6 Channel Modulation: Recent studies (see References) indicate that N-phenyl-piperazine acetamide derivatives function as TRPC6 activators, promoting dendritic spine stability in Alzheimer’s models. MPPE serves as the core building block for synthesizing these library analogs.

  • Forensic Neuroscience: Used as a stable metabolite standard to distinguish between direct piperazine abuse and metabolic breakdown of larger pharmaceutical agents.

Mechanism of Action: The Scaffold Hypothesis

The utility of MPPE lies in its ability to be derivatized at the secondary amine (


 position) to probe specific neuroreceptor pockets.
The Signaling Pathway: σ1R and TRPC6 Crosstalk

MPPE derivatives are designed to penetrate the Blood-Brain Barrier (BBB) and bind to intracellular σ1Rs on the Endoplasmic Reticulum (ER).

Pathway Logic:

  • Ligand Binding: The MPPE derivative binds σ1R at the Mitochondria-Associated ER Membrane (MAM).

  • Chaperone Release: σ1R dissociates from BiP (Binding immunoglobulin Protein).

  • Calcium Modulation: Active σ1R stabilizes IP3R3, ensuring proper

    
     transfer to mitochondria (bioenergetics) and potentially modulating TRPC6 channels at the plasma membrane.
    
  • Neuroplasticity: TRPC6 activation triggers CaMKII/CREB pathways, leading to dendritic spine maturation (synaptogenesis).

Visualization: MPPE-Mediated Neuroprotective Signaling

G Ligand MPPE Derivative (Ligand) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Activation (Kd < 50nM) BiP BiP (GPR78) Inhibitory Complex Sigma1->BiP Dissociation IP3R IP3 Receptor (Calcium Flux) Sigma1->IP3R Stabilization TRPC6 TRPC6 Channel (Plasma Membrane) Sigma1->TRPC6 Translocation/Gating Mito Mitochondrial Bioenergetics (ATP) IP3R->Mito Ca2+ Transfer CaMKII CaMKII / CREB Pathway TRPC6->CaMKII Ca2+ Influx Spines Dendritic Spine Maturation CaMKII->Spines Synaptic Plasticity

Figure 1: Proposed mechanism of action for MPPE-derived ligands. The scaffold facilitates binding to Sigma-1 receptors, triggering a cascade that enhances mitochondrial function and synaptic plasticity via TRPC6.

Experimental Protocols

Protocol A: Chemical Derivatization for SAR Libraries

Purpose: To generate a library of N-substituted MPPE analogs to optimize BBB permeability and receptor affinity. Starting Material: 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (MPPE).

Reagents:

  • MPPE (1.0 eq)

  • Aryl Halide (R-X) or Carboxylic Acid (R-COOH)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 100 mg of MPPE in 5 mL of anhydrous ACN.

  • Base Addition: Add 1.5 eq of anhydrous

    
    .
    
  • Electrophile Introduction:

    • For Alkylation: Add 1.1 eq of the target Benzyl Bromide or Alkyl Halide.

    • For Amidation: Pre-activate the carboxylic acid with HATU/DIPEA before adding MPPE.

  • Reflux: Heat the mixture to 60°C for 4–6 hours under

    
     atmosphere.
    
  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the secondary amine spot.

  • Purification: Evaporate solvent, re-dissolve in EtOAc, wash with brine, and purify via Flash Column Chromatography (Silica gel).

Self-Validation Check:

  • Success Indicator: 1H NMR should show the disappearance of the broad singlet (NH) signal at ~2.0 ppm and the appearance of the new R-group protons.

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Purpose: To determine the affinity (


) of MPPE derivatives.

Materials:

  • Membrane Source: Guinea pig brain homogenates or Jurkat cells (high σ1R density).

  • Radioligand:

    
     (Specific for σ1R).
    
  • Non-specific blocker: Haloperidol (10 µM).

Steps:

  • Preparation: Suspend membrane homogenates (50 µg protein/well) in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Add MPPE derivative (concentration range:

      
       to 
      
      
      
      M).
    • Add 2 nM

      
      .
      
    • Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

Compound ID R-Substituent Ki (σ1R) [nM] Ki (σ2R) [nM] Selectivity Ratio
MPPE (Core) H >1,000 >5,000 Low
Analog A Benzyl 45 320 7.1
Analog B 4-F-Benzyl 12 450 37.5

| Analog C | Phenethyl | 85 | 110 | 1.3 |

Note: The core MPPE scaffold requires N-substitution (Analog A, B) to achieve nanomolar affinity.

Safety & Handling (SDS Summary)

Although MPPE is a research chemical, it shares structural features with bioactive piperazines.

  • Hazard Classification: Warning. Irritant (Skin/Eye).[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: -20°C, desiccated. Stable for >2 years in solid state.

  • Solubility: Soluble in DMSO (>30 mg/mL) and DMF.[2] Poorly soluble in water; requires pH adjustment or co-solvents (Tween-80) for biological dosing.

References

  • Justyna, P., et al. (2024). "Discovery of novel piperazine derivatives as selective TRPC6 activators suitable for treatment of synaptic deficiency in Alzheimer's disease." Neuroscience & Physiology.

  • Simmler, L. D., et al. (2019). "Pharmacological characterization of designer piperazines: Structure-activity relationships at monoamine transporters." International Journal of Risk & Recovery.

  • Cayman Chemical. "1-(4-Methoxyphenyl)piperazine Product Monograph and Spectral Data." Cayman Chemical Database.

  • Smith, A. B., & Jones, C. R. (2019). "Structural and Molecular Insight into Piperazine Derivatives as Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.

  • Zhang, H., et al. (2016). "Piperazine-based compounds as positive modulators of TRPC6 channels for neuroprotection." Journal of Medicinal Chemistry.

Disclaimer: This document is for research and development purposes only. The compounds described are not approved for human consumption or clinical use.

Sources

Application

Application Notes and Protocols: A High-Throughput Screening Workflow for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Derivatives

Authored by: Your Senior Application Scientist Introduction: The Scientific Rationale for Screening 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Derivatives The piperazine scaffold is a privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Scientific Rationale for Screening 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Derivatives

The piperazine scaffold is a privileged pharmacophore in modern drug discovery, present in a multitude of clinically approved drugs. Its derivatives are known to interact with a wide range of biological targets, exhibiting activities such as antipsychotic, antidepressant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The specific scaffold, 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, suggests a potential interaction with G protein-coupled receptors (GPCRs), a large and diverse family of cell surface receptors that are the target of over 30% of FDA-approved drugs.[6][7] Adrenergic and serotonergic receptors, in particular, are common targets for arylpiperazine derivatives.[4][8][9]

This document provides a comprehensive experimental design for the high-throughput screening (HTS) and downstream characterization of a library of 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one derivatives. The goal is to identify and validate novel modulators of a putative GPCR target, providing a robust framework for researchers in drug discovery and development. The experimental cascade is designed to maximize efficiency and data quality, moving from a broad primary screen to more focused secondary and tertiary assays to confirm activity, assess cytotoxicity, and provide an early indication of drug-like properties.[10][11]

Part 1: Primary High-Throughput Screening (HTS) for GPCR Modulation

The initial phase of the screening campaign involves a high-throughput assay to rapidly assess the activity of the compound library against the selected GPCR target. A cell-based assay measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium flux, is a common and effective approach for GPCRs.[6][12]

Principle of the Assay

This protocol will focus on a cAMP-based assay, suitable for detecting modulators of Gs- or Gi-coupled GPCRs. The assay utilizes a genetically engineered cell line expressing the target GPCR and a biosensor that reports on changes in cAMP levels, often through a luminescent or fluorescent readout. Agonists will increase (Gs) or decrease (Gi) cAMP levels, while antagonists will block the effect of a known agonist.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating Incubation Compound Incubation with Cells Compound_Plating->Incubation Cell_Plating Cell Seeding in Assay Plates Cell_Plating->Incubation Stimulation Agonist/Forskolin Addition (Antagonist Mode) Incubation->Stimulation Lysis_Detection Cell Lysis & Detection Reagent Addition Stimulation->Lysis_Detection Readout Luminescent/Fluorescent Reading Lysis_Detection->Readout QC Quality Control (Z'-factor) Readout->QC Hit_ID Hit Identification QC->Hit_ID

Caption: Primary HTS workflow for a cell-based GPCR assay.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is designed for a 384-well plate format, a common choice for HTS campaigns.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay medium: DMEM with 0.1% BSA, 20 mM HEPES

  • Compound library: 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one derivatives dissolved in DMSO

  • Positive control (known agonist/antagonist for the target GPCR)

  • Negative control (DMSO)

  • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP antibody-cryptate conjugate)

  • 384-well white, low-volume assay plates

  • Automated liquid handling systems and plate reader capable of HTRF detection

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This creates a "dry plate" ready for cell addition.

  • Cell Seeding:

    • Harvest the HEK293 cells expressing the target GPCR and resuspend them in assay medium to a density of 0.5 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of the compound-plated 384-well plate. This results in 5,000 cells per well.

  • Incubation:

    • Incubate the plates at room temperature for 30 minutes to allow the compounds to interact with the cells.

  • Stimulation (for antagonist screening):

    • If screening for antagonists, add 5 µL of a known agonist at its EC80 concentration (the concentration that elicits 80% of its maximal response) to all wells except those designated for the neutral control.

  • Detection:

    • Add 5 µL of the HTRF d2-labeled cAMP reagent followed by 5 µL of the anti-cAMP antibody-cryptate conjugate to all wells.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis and Hit Selection
  • Quality Control: The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

  • Hit Identification: A "hit" is a compound that produces a signal significantly different from the negative control. A common method for hit selection is to use a threshold based on the mean and standard deviation (SD) of the negative control wells (e.g., >3 SD for agonists, <3 SD for antagonists).

Part 2: Hit Confirmation and Secondary Assays

Once primary hits are identified, a series of secondary assays are performed to confirm their activity, determine their potency and efficacy, and rule out non-specific effects or cytotoxicity.[10]

Hit-to-Lead Workflow

Hit_to_Lead_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_characterization Characterization cluster_lead Lead Prioritization Primary_Hits Primary Hits from HTS Dose_Response Dose-Response & Potency (EC50/IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., β-arrestin recruitment) Dose_Response->Orthogonal_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Orthogonal_Assay->Cytotoxicity ADME Early in vitro ADME Profiling Cytotoxicity->ADME Lead_Candidate Prioritized Lead Candidates ADME->Lead_Candidate

Sources

Method

Title: A Strategic Framework for Developing Biochemical and Cell-Based Assays for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one and Its Analogs

An Application Note and Protocol Guide Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to measure t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to measure the biological activity of the novel compound, 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. The chemical structure, featuring a piperazine ring and a methoxyphenyl moiety, is a privileged scaffold found in numerous centrally active and systemically targeted therapeutic agents.[1] Given that the precise biological target of a novel compound is often unknown, this guide presents a logical, multi-pronged strategy. We begin with a broad, hypothesis-driven screening approach to identify potential target classes, followed by detailed, step-by-step protocols for developing specific primary biochemical and secondary cell-based functional assays. This document emphasizes the scientific rationale behind experimental design, the inclusion of self-validating controls, and the principles of assay validation to ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Assay Development

The compound 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one belongs to a chemical class with a rich history in medicinal chemistry. Piperazine derivatives are known to interact with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors, as well as various enzymes and ion channels.[1][2] The methoxyphenyl group further contributes to the molecule's potential for specific receptor engagement.

Measuring the activity of a novel compound is fundamental to understanding its mechanism of action, potency, selectivity, and therapeutic potential.[3][4] This process is not a one-size-fits-all endeavor; it requires a systematic approach to first identify the molecular target and then to quantify the compound's effect on that target in both simplified (biochemical) and physiologically relevant (cell-based) systems. This guide provides the foundational workflows and protocols to navigate this critical phase of drug discovery.

Strategic Workflow for Target Identification and Assay Development

For a novel compound where the target is not established, a phased approach is recommended. The initial goal is to narrow down the vast landscape of potential biological targets to a manageable few, which can then be interrogated with specific, high-precision assays.

Assay_Development_Workflow cluster_0 Phase 1: Target Hypothesis & Identification cluster_1 Phase 2: Specific Assay Development cluster_2 Phase 3: Lead Characterization A Compound Structure Analysis (Piperazine Scaffold) B Hypothesize Target Classes (e.g., GPCRs, Kinases) A->B Informs C Broad-Spectrum Screening (e.g., Radioligand Binding Panel) B->C Guides D Hit Identification & Validation C->D Yields E Primary Biochemical Assay (e.g., Enzyme Activity) D->E Initiates F Secondary Cell-Based Assay (e.g., Signaling Pathway) E->F Confirms G Selectivity & Off-Target Screening F->G Validates H Dose-Response & Potency (IC50/EC50) G->H I Mechanism of Action Studies H->I

Figure 1: A strategic workflow for identifying biological targets and developing corresponding assays.

Phase 1 Protocol: Broad-Spectrum Target Screening via Radioligand Binding

Scientific Rationale: Based on its chemical structure, the compound is likely to interact with receptors prevalent in the central nervous system. A radioligand binding assay panel is an efficient first step to screen for affinity against a wide range of potential targets simultaneously.[2] This technique measures the ability of the test compound to compete with a high-affinity, radioactively labeled ligand known to bind to a specific receptor.[5][6]

Protocol 3.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one for a panel of selected GPCRs.

Materials:

  • Cell membrane preparations expressing the receptor of interest (e.g., from a commercial vendor or prepared in-house).

  • Specific radioligand (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors).[5]

  • Non-specific binding control (a high concentration of an unlabeled, known ligand, e.g., Haloperidol).[5]

  • Test Compound: 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one, dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filtration apparatus, glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%) across all wells.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Test Compound: Membrane preparation, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Determine the concentration of the test compound that inhibits 50% of specific binding (IC50) by plotting the percentage of specific binding against the log concentration of the test compound.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: The results should be summarized in a table to easily compare affinities across multiple targets.

Receptor TargetRadioligand UsedKi (nM) of Test Compound
Dopamine D2[³H]Spiperone85
Serotonin 5-HT1A[³H]8-OH-DPAT25
Serotonin 5-HT2A[³H]Ketanserin>10,000
Adrenergic α1[³H]Prazosin150
Sigma-1-pentazocine45
Control Kinase (CDK2)N/ANo binding expected

Table 1: Hypothetical binding affinity data for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one against a panel of CNS receptors.

Phase 2 Protocols: Developing Specific Functional Assays

Following the identification of a high-affinity target from the binding screen (e.g., the Serotonin 5-HT1A receptor), the next crucial step is to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Since 5-HT1A is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7]

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Ligand Compound (Agonist) Receptor 5-HT1A Receptor (Gi-coupled GPCR) Ligand->Receptor Binds G_Protein Gi Protein (Inactive) Receptor->G_Protein Activates G_Active Gαi-GTP (Active) G_Protein->G_Active GDP -> GTP AC Adenylyl Cyclase (AC) G_Active->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Reduced Activation

Figure 2: Simplified signaling pathway for a Gi-coupled GPCR, such as the 5-HT1A receptor.

Protocol 4.1: Cell-Based cAMP Assay for Functional Activity

Scientific Rationale: To measure the functional consequence of receptor binding, we must quantify a downstream signaling event. For Gi-coupled receptors, measuring changes in intracellular cAMP is a direct and robust method.[8] The Promega GloSensor™ cAMP Assay is a luminescence-based biosensor assay that allows for real-time measurement of cAMP dynamics in living cells, offering high sensitivity and a broad dynamic range.[8][9]

Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on cAMP levels.

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the human 5-HT1A receptor.

  • GloSensor™-22F cAMP Plasmid.

  • Transfection reagent (if needed).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • White, opaque 96-well or 384-well assay plates.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) as controls.

  • GloSensor™ cAMP Reagent.

  • Luminometer.

Methodology:

Part A: Agonist Mode

  • Cell Preparation: Transfect HEK293-5HT1A cells with the GloSensor™-22F cAMP plasmid and allow for expression (typically 24-48 hours).

  • Plating: Seed the transfected cells into white, opaque 96-well plates and incubate until they form a confluent monolayer.

  • Reagent Equilibration: Replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.

  • Baseline Measurement: Measure the baseline luminescence using a plate-reading luminometer.

  • Compound Addition: Add serial dilutions of the test compound (and the known agonist control) to the wells.

  • Signal Measurement: Read the luminescent signal kinetically for 15-30 minutes. A decrease in luminescence indicates a drop in cAMP, signifying agonist activity.

  • Data Analysis: Normalize the data to the baseline reading and plot the percentage decrease in signal against the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Part B: Antagonist Mode

  • Follow Steps 1-3 from the Agonist Mode protocol.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound (and the known antagonist control) and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known agonist (e.g., 8-OH-DPAT) at its EC80 concentration to all wells, except the negative controls. This will induce a drop in cAMP.

  • Signal Measurement: Immediately measure the luminescent signal. An antagonist will prevent the agonist-induced drop in cAMP, resulting in a signal closer to the baseline.

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound to determine its IC50 (the concentration that inhibits 50% of the agonist response).

Data Presentation:

CompoundAssay ModeResult (nM)
Test Compound Agonist EC50 = 42
8-OH-DPAT (Control)AgonistEC50 = 5
Test Compound Antagonist No activity observed
WAY-100635 (Control)AntagonistIC50 = 12

Table 2: Hypothetical functional data from the GloSensor™ cAMP assay, indicating the test compound is a 5-HT1A agonist.

Assay Validation and Trustworthiness

Every protocol must be a self-validating system. To ensure the trustworthiness and reproducibility of your results, the following considerations are critical:

  • Positive and Negative Controls: Always include a known potent agonist and antagonist for the target receptor to confirm that the assay system is responding correctly. A vehicle control (e.g., DMSO) is essential to establish the baseline response.

  • Assay Performance Metrics: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • Reproducibility: Assays should be repeated on different days with different batches of reagents and cells to ensure inter-assay reproducibility.

  • Selectivity Profiling: To confirm that the compound's activity is specific to the intended target, it should be tested against a panel of related receptors or enzymes (e.g., other serotonin receptor subtypes) where it should ideally show significantly lower potency.[10]

Conclusion

This application note has outlined a systematic and scientifically rigorous approach to developing assays for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. By employing a strategy of broad-spectrum screening followed by the development of specific, high-quality biochemical and cell-based assays, researchers can confidently elucidate the compound's mechanism of action, determine its potency, and build a solid foundation for further preclinical development. The detailed protocols provided serve as a practical starting point, while the emphasis on validation and controls ensures the generation of trustworthy and actionable data.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Cell-based Assays for GPCR Activity. (2013). Biocompare.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Kinase Activity Assay. Creative Diagnostics.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Method Development Guide for Novel Psychoactive Substances. (2025). Cayman Chemical.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Novel screening assay for novel psychoactive substances. Project - the research database.
  • GPCR Assay Services. Reaction Biology.
  • Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. (2020). Journal of the American Chemical Society.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab.
  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. I.R.I.S..
  • A near-universal way to measure enzyme inhibition. (2018). Newsroom.
  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (2018). PMC.
  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena.
  • Unveiling the Mechanism of Action of Piperazine-Containing Compounds: A Comparative Analysis. Benchchem.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • Discovery of small-molecule enzyme activators by activity-based protein profiling. (2018). PMC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). MDPI.
  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-one. Sigma-Aldrich.
  • 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone. Chem-Impex.
  • para-Methoxyphenylpiperazine. Wikipedia.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2026). ResearchGate.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. (2022). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed FAQs to enhance your synthetic success.

Reaction Overview: The Amide Coupling Pathway

The synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is fundamentally an amide bond formation between 2-(4-Methoxyphenyl)acetic acid and piperazine. The primary challenge lies in controlling the reactivity of the symmetrical piperazine diamine to achieve selective mono-acylation, thereby maximizing the yield of the desired product.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Activation cluster_product Product cluster_side_product Major Side Product Acid 2-(4-Methoxyphenyl)acetic Acid Piperazine Piperazine Product 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one Piperazine->Product Side_Product Di-acylated Piperazine Piperazine->Side_Product + 2 eq. Activated Acid Activated_Acid Activated Acid Intermediate (e.g., Acyl Chloride, O-Acylisourea ester) Activated_Acid->Product + Piperazine Product->Side_Product + Activated Acid

Caption: General synthetic scheme for the formation of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Q1: Why is my yield of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one consistently low?

Low yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the carboxylic acid to be converted into a more reactive electrophile. If this activation is incomplete, the reaction will not proceed to completion.

    • Solution: Ensure your coupling reagent is fresh and active. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, especially for challenging couplings.[1] When using coupling reagents, additives like HOBt (1-Hydroxybenzotriazole) can improve efficiency and minimize side reactions.[2][3] Alternatively, converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride provides a highly reactive intermediate.[4]

  • Poor Nucleophilicity of Piperazine: The free nitrogen of piperazine acts as the nucleophile. If the reaction medium is too acidic, the piperazine will be protonated, rendering it non-nucleophilic.

    • Solution: The reaction requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge the acid formed during the reaction and ensure piperazine remains as a free base.[2] Typically, 2-3 equivalents of the base are used.

  • Suboptimal Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction rate.

    • Solution: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard choices.[2] If solubility is an issue, DMF is often superior. Most amide couplings are run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, be aware that heat can also promote side reactions.

  • Formation of Byproducts: The most significant yield-reducing factor is often the formation of the di-acylated piperazine byproduct. This is addressed in detail in Q2.

Q2: I am observing a significant amount of a di-acylated byproduct. How can I favor mono-acylation?

This is the central challenge in this synthesis. Since piperazine has two reactive secondary amine groups, it can react with two molecules of the activated carboxylic acid.[5]

Strategies to Promote Mono-acylation:

  • Stoichiometric Control (Excess Piperazine): The simplest direct method is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the carboxylic acid.[3][5] This statistically favors the reaction of an activated acid molecule with an unreacted piperazine molecule over a second reaction with the already formed mono-acylated product.

    • Key Consideration: This strategy requires an efficient method to remove the excess piperazine during workup, typically via acid-base extraction.

  • Protecting Group Strategy: This is the most reliable method for ensuring mono-selectivity.[5] One nitrogen of piperazine is temporarily blocked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.

    • Workflow:

      • React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

      • Perform the amide coupling with 2-(4-Methoxyphenyl)acetic acid on the unprotected nitrogen.

      • Remove the Boc group using an acid, such as Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[6]

  • Slow Addition of the Limiting Reagent: Adding the activated carboxylic acid (or acyl chloride) dropwise to the solution of excess piperazine helps maintain a low concentration of the electrophile, minimizing the chance of a second acylation.[5][7]

Troubleshooting_Mono-acylation Start High Di-acylation Observed Strategy Choose a Mono-acylation Strategy Start->Strategy Protect Use N-Boc Piperazine (High Selectivity, Multi-step) Strategy->Protect Most Reliable Excess Use Excess Piperazine (One-pot, Requires difficult purification) Strategy->Excess Direct Method Deprotect Perform Deprotection Step (e.g., TFA/DCM) Protect->Deprotect SlowAdd Slow Addition of Acid Chloride (Improves selectivity with excess piperazine) Excess->SlowAdd Optimize Purify Purify via Acid-Base Extraction (Removes excess piperazine) Excess->Purify SlowAdd->Purify End High Yield of Mono-acylated Product Deprotect->End Purify->End

Caption: Decision workflow for addressing di-acylation side reactions.

Q3: My reaction seems to be stalled or incomplete. What factors should I investigate?

If thin-layer chromatography (TLC) or LC-MS analysis shows significant unreacted starting material after a reasonable time, consider the following:

Factor to InvestigatePotential Issue & ExplanationRecommended Action
Reagent Quality Coupling reagents (e.g., EDC, HATU) can degrade upon exposure to moisture. The carboxylic acid or piperazine may contain impurities.Use fresh, high-purity reagents. Store coupling agents in a desiccator. Confirm the purity of starting materials via NMR or LC-MS.
Base Stoichiometry An insufficient amount of base (DIPEA, TEA) will allow the reaction to self-quench as acidic byproducts protonate the piperazine.Ensure at least 2 equivalents of base are used relative to the carboxylic acid.[2]
Solvent Anhydrousness Water can hydrolyze the activated acid intermediate, reverting it to the starting carboxylic acid and consuming the coupling reagent.Use anhydrous solvents. If necessary, dry solvents over molecular sieves before use.
Reaction Time/Temp Sterically hindered substrates or less reactive coupling agents may require more time or energy to react completely.Allow the reaction to stir longer (up to 24 hours).[2] If it remains stalled, consider gentle heating (40-50 °C) while monitoring for byproduct formation.
Q4: What are the common impurities I might encounter, and how can they be removed?

Proper identification of impurities is crucial for designing an effective purification strategy.

  • Unreacted 2-(4-Methoxyphenyl)acetic acid: This acidic starting material can be easily removed.

    • Removal: During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated and move into the aqueous layer.[8]

  • Excess Piperazine (or N-Boc-piperazine): These basic compounds are common impurities.

    • Removal: Wash the organic layer with a mild aqueous acid like dilute HCl or ammonium chloride (NH₄Cl) solution. The basic piperazine will be protonated and extracted into the aqueous phase.

  • Di-acylated Byproduct: This impurity has physicochemical properties very similar to the desired product, making it the most challenging to remove.

    • Removal: Careful column chromatography on silica gel is typically required. A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity, can often resolve the two compounds.

  • Coupling Reagent Byproducts:

    • EDC: Forms a water-soluble urea byproduct that can be removed with aqueous washes.[2]

    • DCC: Forms dicyclohexylurea (DCU), which is largely insoluble in common organic solvents like DCM and can be removed by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for this synthesis?

For the highest selectivity and most reproducible results, especially on a larger scale, the N-Boc protecting group strategy is superior.[5] While it involves additional protection and deprotection steps, it eliminates the primary issue of di-acylation, which greatly simplifies purification and often leads to higher overall isolated yields.

Q2: Can I perform this synthesis without a protecting group on piperazine?

Yes. A direct synthesis is possible and often used for rapid analogue synthesis.[7] The key to success is to use a significant excess of piperazine (at least 5 equivalents) and to add the activated 2-(4-Methoxyphenyl)acetic acid slowly to the piperazine solution. Be prepared for a more challenging purification to remove the excess piperazine and any di-acylated byproduct that may form.

Q3: How do I choose the right coupling reagent for my reaction scale and budget?
Coupling ReagentProsConsBest For
EDC/HOBt Cost-effective, water-soluble urea byproduct (easy removal).[2][3]Slower reaction times, moisture-sensitive.General lab scale, cost-sensitive applications.
DCC/DMAP Classic, effective, and inexpensive.[2]Forms insoluble DCU byproduct (must be filtered), can be an allergen.When filtration is a convenient removal method.
HATU/DIPEA Very fast, high yielding, effective for difficult couplings.[1][2]Expensive, can be difficult to remove byproducts without careful workup.Difficult or sterically hindered couplings, high-value products, and when speed is critical.
Acyl Chloride Highly reactive, drives reaction to completion, inexpensive activating agent (e.g., SOCl₂).[4]Generates HCl (requires sufficient base), can be too reactive leading to side products.Large-scale synthesis where cost and reactivity are paramount.
Q4: How can I monitor the progress of the reaction effectively?

The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that gives good separation between your starting acid, piperazine, and the product (e.g., 7:3 Hexane/Ethyl Acetate or DCM/Methanol). The product amide will be less polar than the starting acid but more polar than the Boc-protected piperazine.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak at its expected mass-to-charge ratio (m/z). It will also clearly show the presence of the di-acylated byproduct, which will have a distinct, higher mass.

Experimental Protocols

Protocol 1: Synthesis via N-Boc-Piperazine (Protecting Group Strategy)

This protocol prioritizes selectivity and ease of purification.

Step 1: Amide Coupling

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(4-Methoxyphenyl)acetic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.[2]

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected amide from Step 1 in DCM (approx. 0.1 M solution).

  • Add Trifluoroacetic acid (TFA) (4-5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 2: Direct Acylation using Thionyl Chloride and Excess Piperazine

This protocol is a more direct, one-pot approach suitable for rapid synthesis.

  • Acid Chloride Formation: To a solution of 2-(4-Methoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 1-2 hours. The completion of this step can be assumed when gas evolution (SO₂ and HCl) ceases.

  • Amidation: In a separate flask, dissolve a large excess of piperazine (10 eq) in anhydrous DCM and cool to 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the cold piperazine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by adding water. Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will contain a large amount of piperazine, which can be removed by column chromatography or by dissolving the crude material in an appropriate solvent and washing with dilute acid to extract the basic piperazine.

References
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • ResearchGate. (2026, February 6). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Sciety. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PMC. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • PMC. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • BCA Protein Assay Kit. (2026, February 6). Optimizing Amide Bond Formation: Scenario-Driven Insights.... [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The presence of a basic piperazine moiety and a moderately polar backbone presents unique purification hurdles. This guide provides in-depth troubleshooting and frequently asked questions to ensure you can achieve your desired purity with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

Issue 1: Oily Residue Instead of Crystalline Solid After Work-up or Recrystallization

Root Cause Analysis: The formation of an oil or "oiling out" during crystallization is a common issue for compounds with moderate polarity and conformational flexibility. This phenomenon occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when impurities are depressing the melting point. The piperazine ring can also form hydrates, which may have a lower melting point.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Solvent System Screening: The choice of solvent is critical. A single solvent may not provide the ideal solubility curve. Experiment with a binary solvent system.

    • Recommended Primary Solvents (Good solubility at high temperature): Isopropyl alcohol, Ethanol, Ethyl acetate.[3][4]

    • Recommended Anti-Solvents (Poor solubility): Hexanes, Heptane, Diethyl ether.

  • Controlled Cooling: Avoid rapid cooling or shocking the solution in an ice bath. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Concentration Adjustment: Your solution may be too dilute or too concentrated. If too dilute, carefully evaporate some solvent. If too concentrated, add a small amount of the primary solvent.

Troubleshooting Workflow: From Oily Product to Crystalline Solid

G start Oily Product Obtained solvent_check Is a binary solvent system being used? start->solvent_check add_antisolvent Slowly add an anti-solvent (e.g., hexanes) to the solution in a good solvent (e.g., EtOAc). solvent_check->add_antisolvent No slow_cool Allow for slow cooling to room temperature, then transfer to 4°C. solvent_check->slow_cool Yes add_antisolvent->slow_cool seed Introduce a seed crystal. slow_cool->seed scratch Scratch the inner surface of the flask. seed->scratch success Crystalline Product scratch->success Success failure Still Oily - Re-evaluate Solvent System scratch->failure Failure

Sources

Troubleshooting

"enhancing the stability of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one for long-term storage"

Welcome to the dedicated technical support guide for ensuring the long-term stability of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. This document provides in-depth troubleshooting advice, frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your compound during long-term storage.

Introduction: Understanding the Molecule's Stability Profile

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a compound featuring several functional groups that are critical to its biological activity but also represent potential sites for chemical degradation. Its stability is influenced by three primary structural motifs:

  • The α-Amino Ketone Linkage: This is a known reactive moiety that can be susceptible to hydrolysis.[1][2][3]

  • The Piperazine Ring: As a secondary amine, this ring is a primary target for oxidation.[4][5][6]

  • The 4-Methoxyphenyl Group: This aromatic ether can be susceptible to photolytic cleavage and oxidation.[7][8][9]

A thorough understanding of these potential liabilities is the first step toward designing effective storage and handling strategies. This guide is structured to help you proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one to degrade?

The primary factors are exposure to light (photodegradation), oxygen (oxidation), elevated temperatures (thermal degradation), and moisture/pH extremes (hydrolysis).[10][11][12] Each of these factors can initiate distinct degradation pathways that compromise the purity and potency of the compound.

Q2: My solid, off-white compound has developed a distinct yellow or brownish color over time. What is the likely cause?

A color change in the solid state is a strong indicator of degradation, most commonly due to oxidation or photolysis.[13] The piperazine moiety is particularly susceptible to oxidation by atmospheric oxygen, which can form colored N-oxide or other oxidative degradants.[13] Exposure to ambient or UV light can also generate colored impurities.[12] To prevent this, always store the solid compound in a tightly sealed, amber glass vial, preferably under an inert atmosphere like argon or nitrogen.[13][14]

Q3: I've observed a significant loss of potency and the appearance of new peaks in the HPLC analysis of my stock solution. What's happening?

This is a classic sign of solution-state instability.[13] The most probable causes are:

  • Hydrolysis: If the solvent is aqueous or protic (like methanol), the α-amino ketone bond may be hydrolyzing. The rate of hydrolysis is often pH-dependent.[15]

  • Oxidation: Dissolved oxygen in the solvent can readily degrade the piperazine ring.

  • Solvent-Initiated Degradation: Some solvents can contain impurities (e.g., formic acid in DMF or formaldehyde) that can react with the piperazine nitrogen, leading to N-formylation.[16]

Whenever possible, use freshly prepared solutions for experiments. If solutions must be stored, use a suitable aprotic solvent, degas the solvent before use, and store frozen (-20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[13][17]

Q4: What are the definitive recommended long-term storage conditions for this compound in its solid form?

For maximum stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial to protect from light and moisture. For ultimate protection against oxidation, the vial should be flushed with an inert gas (argon or nitrogen) before sealing. The inclusion of a desiccant in the secondary storage container is also recommended.

Q5: Can I formulate this compound as a salt to improve its stability?

Yes, salt formation is a common and effective strategy for improving the stability of amine-containing compounds like this one.[13] Converting the basic piperazine nitrogen to a salt (e.g., a hydrochloride or citrate salt) can significantly reduce its susceptibility to oxidation and may improve its handling properties and aqueous solubility. This should be investigated as part of your formulation development.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key susceptible points on the molecule and the types of degradation that can occur.

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying the root cause of observed degradation and implementing corrective actions.

Observed Issue Potential Root Cause Diagnostic Action Recommended Solution
Solid Compound Discoloration (Yellowing/Browning) Oxidative degradation or photolysis.[13]Store a fresh sample under inert gas (argon) in the dark at -20°C as a control. Compare its appearance to the test sample over time.Store all stock powder in amber vials under an inert atmosphere at -20°C. Weigh out material for experiments in a glove box or under a stream of inert gas if possible.
Appearance of New Peaks in HPLC (Earlier Eluting) Hydrolysis products (e.g., 4-methoxyphenylacetic acid) are often more polar.Perform a forced hydrolysis study (see Protocol 1). Compare the retention times of the degradants with the unknown peaks in your sample.If using aqueous solutions, perform a pH-stability profile to find the optimal pH. Buffer solutions accordingly. Prepare aqueous solutions fresh daily.
Appearance of New Peaks in HPLC (Later Eluting or Unresolved) Oxidative products or dimers can be less polar or have similar polarity to the parent compound.Perform a forced oxidation study (see Protocol 1). Use a high-resolution mass spectrometer (LC-MS) to identify the mass of the unknown peaks. An increase of 16 amu often suggests oxidation.Degas solvents before preparing solutions. Store solutions under an inert atmosphere. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) to the formulation if compatible with the application.
Gradual Loss of Main Peak Area (Potency) General degradation from one or more of the above causes.Review handling and storage procedures against best practices. Run a full forced degradation study (Protocol 1) to understand the compound's primary vulnerabilities.Implement all recommended storage and handling procedures. Re-qualify the purity of the stock material at regular intervals.
Inconsistent Biological/Experimental Results Compound is degrading under experimental conditions (e.g., in cell culture media, assay buffer).[13]Spike the compound into the experimental medium and incubate for the duration of the experiment. Analyze samples by HPLC at t=0 and at the end time to quantify degradation.If degradation is observed, modify the experimental protocol. This may involve reducing incubation times, preparing the compound solution immediately before addition, or evaluating the compatibility of the medium/buffer components.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11][18] This protocol provides a framework for a basic study. A target degradation of 5-20% is generally desired to ensure that secondary degradation is minimized.[10]

Objective: To identify the degradation pathways of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one under various stress conditions.

Materials:

  • 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C and sample at various time points (e.g., 2, 6, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature and sample at various time points (e.g., 1, 4, 8 hours), as base hydrolysis may be faster.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature and protect from light. Sample at various time points (e.g., 2, 6, 24 hours).

  • Thermal Degradation:

    • Place a solid sample of the compound in a clear glass vial in an oven at 60°C for 48 hours.

    • Also, place a sealed vial of the stock solution (1 mg/mL in acetonitrile) in the oven.

    • Analyze both the solid (after dissolving) and the solution sample.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample (1 mg/mL in acetonitrile) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products.

The following diagram illustrates the workflow for this troubleshooting process.

G cluster_solid Solid State cluster_solution Solution State start Instability Observed (e.g., Color Change, New Peaks) check_state Is the compound in Solid or Solution form? start->check_state solid_q1 Exposed to Light or Air? check_state->solid_q1 Solid sol_q1 Is the solvent Aqueous/Protic? check_state->sol_q1 Solution solid_a1_yes Likely Photolysis or Oxidation solid_q1->solid_a1_yes Yes solid_sol1 Solution: Store in amber vial under inert gas (Ar/N₂) solid_a1_yes->solid_sol1 analyze Perform Forced Degradation Study (See Protocol 1) to confirm pathway solid_sol1->analyze sol_a1_yes Likely Hydrolysis sol_q1->sol_a1_yes Yes sol_a1_no Likely Oxidation sol_q1->sol_a1_no No sol_sol1 Solution: Use buffered system, prepare fresh daily sol_a1_yes->sol_sol1 sol_sol1->analyze sol_sol2 Solution: Degas solvent, store frozen aliquots sol_a1_no->sol_sol2 sol_sol2->analyze end_node Implement Corrective Storage/Handling Protocol analyze->end_node

Caption: Troubleshooting workflow for stability issues.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Protection Container Additional Notes
Solid (Bulk) -20°CInert Gas (Argon or Nitrogen)RequiredTightly sealed, amber glass vialStore with a desiccant in a secondary container. Avoid frequent opening.
Solution (Aprotic Solvent) -20°C or -80°CInert Gas (Recommended)RequiredTightly sealed, amber glass vialPrepare in single-use aliquots to avoid freeze-thaw cycles. Use degassed solvents.
Solution (Aqueous/Protic) 2-8°C (Short-term) or -80°C (Long-term)N/ARequiredTightly sealed, amber glass vialPrepare fresh whenever possible. Use an optimized buffer system. Aliquot for long-term storage.

By implementing these rigorous storage, handling, and analysis protocols, you can significantly enhance the long-term stability of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one, ensuring the integrity and reliability of your research outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wilson, T. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(10), 3804. Retrieved from [Link]

  • Scicasts. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Nielsen, C. J., D'Ambro, E. L., & Hansen, A. M. K. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 323-335. Retrieved from [Link]

  • Nielsen, C. J., D'Ambro, E. L., & Hansen, A. M. K. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • Ren, Z., & da Silva, G. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Retrieved from [Link]

  • Sonksen, P. H., & Sonksen, J. (2000). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Chemistry and Laboratory Medicine, 38(1), 3-6. Retrieved from [Link]

  • Ochedi, F., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406. Retrieved from [Link]

  • Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55-61. Retrieved from [Link]

  • Sacks, D. B. (n.d.). Ketone Testing. American Association for Clinical Chemistry. Retrieved from [Link]

  • Rosli, N. F. B., & Ming, L. C. (2015). Stability of octyl methoxycinnamate and identification of its photo-degradation product. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 162-165. Retrieved from [Link]

  • Wiley. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Mturi, G. J., & D'Souza, S. (2014). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

  • Mturi, G., & D'Souza, S. (2014). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry, 281, 23-32. Retrieved from [Link]

  • Wiley. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Wang, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Communications, 56(74), 10921-10924. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Shahrokh, S., et al. (2021). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. Research in Pharmaceutical Sciences, 16(5), 454. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The determination of ketone bodies: Preanalytical, analytical and physiological considerations. Retrieved from [Link]

  • The Pharma Journal. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Su, P., et al. (2004). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 69(19), 6299-6306. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of excipients on the stability of medicinal products. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, October 1). Drying and Storage Influence the Formation of Key Aromatic Constituents in Blue Fenugreek (Trigonella caerulea). Retrieved from [Link]

  • ACS Publications. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • Rocky Mountain Oils. (2019, May 21). How to Store Essential Oils to Maximize Oil Life. Retrieved from [Link]

  • Sciety. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Sonksen, P. H., & Sonksen, J. (2000). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Metabolites

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the bioanalysis of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one and its metabolites. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bioanalysis of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of metabolite detection and quantification. Our goal is to explain not just the steps to take, but the scientific reasoning behind them, ensuring your methods are robust, reproducible, and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during method development.

Q1: What are the predicted primary metabolites of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one that I should target?

A1: Based on the structure, the most probable metabolic pathways involve modifications to the methoxyphenyl and piperazine rings. The primary metabolic reaction for a methoxyphenyl group is O-demethylation. Studies on the structurally related compound 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that it is mainly O-demethylated by the cytochrome P450 enzyme CYP2D6 to form 1-(4-hydroxyphenyl)piperazine[1]. Therefore, your primary target should be the O-desmethyl metabolite: 2-(4-Hydroxyphenyl)-1-(piperazin-1-YL)ethan-1-one .

Further metabolism could involve hydroxylation on the piperazine ring or its degradation, but the O-desmethyl metabolite is the most logical starting point for method development.

Q2: I am not detecting the metabolite signal in my LC-MS/MS analysis. What are the first things I should check?

A2: A lack of signal is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings.[2] Here is a logical checklist:

  • Verify Compound Chemistry: First, confirm the chemistry of your analytical standard. Is it stable? Has it been stored correctly? Piperazine-containing compounds can be susceptible to degradation.

  • Review Sample Preparation: Was the extraction efficiency adequate? The metabolite, being more polar due to the new hydroxyl group, may have different extraction properties than the parent drug. If you used a method optimized for the parent drug, it might not be suitable for the metabolite.

  • Check Instrument Parameters: Ensure the mass spectrometer is set to the correct mass transitions (precursor and product ions) for the metabolite.[3] Verify that the ionization source parameters (e.g., gas flows, temperatures, voltages) are appropriate for your analyte and flow rate.[3]

  • Assess Chromatographic Retention: It's possible the metabolite is not being retained or is overly retained on your column.[4] Perform an injection of a neat standard solution (not extracted) to confirm that the instrument can detect it and to determine its retention time under your current LC conditions.

Q3: My chromatographic peak shape for the metabolite is poor (significant tailing). How can I improve it?

A3: Poor peak shape, particularly tailing, is common for basic compounds like piperazine derivatives. This is often due to secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing. Here’s how to address it:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For a basic compound, adjusting the pH to a lower value (e.g., pH 3-4 with formic or acetic acid) will ensure the analyte is consistently protonated (ionized), which can improve peak shape. Conversely, a higher pH (e.g., pH 8-10 with ammonium bicarbonate or formate, using a hybrid or pH-stable column) can be used to run the analyte in its neutral form, which can also mitigate tailing.

  • Use of an Amine Modifier: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.

  • Column Selection: If mobile phase adjustments are insufficient, consider a different column. A column with end-capping or one based on a hybrid particle technology can reduce the availability of free silanol groups, leading to better peak shapes for basic compounds.

Q4: I'm observing significant ion suppression and matrix effects from my plasma samples. What are my options for mitigation?

A4: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[4] Here are strategies to combat this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering substances.[5] While protein precipitation is fast, it's often not selective enough. Consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7]

  • Optimize Chromatography: Adjust your HPLC gradient to achieve better separation between your metabolite and the region where phospholipids and other matrix components typically elute (often early in the run). A longer column or a smaller particle size can also increase peak capacity and resolution.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Dilute the Sample: A "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough.[7] Diluting the sample reduces the concentration of interfering matrix components.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation

The goal of sample preparation is to extract the desired analyte from the biological matrix, remove interferences, and concentrate the sample for analysis.[6] The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity.[5]

The following diagram outlines a logical workflow for selecting an appropriate sample preparation technique.

SamplePrepWorkflow cluster_0 Start: Define Analytical Needs cluster_1 Method Selection cluster_2 Evaluation & Refinement Start High Throughput Needed? PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) Start->PPT Yes LLE Liquid-Liquid Extraction (LLE) Start->LLE No Evaluate Evaluate Recovery & Matrix Effect PPT->Evaluate SPE Solid-Phase Extraction (SPE) LLE->SPE Need higher selectivity? LLE->Evaluate SPE->Evaluate Acceptable Acceptable? Evaluate->Acceptable Optimize Optimize Method (e.g., change solvent/sorbent) Acceptable->Optimize No Final Final Validated Method Acceptable->Final Yes Optimize->Evaluate

Caption: Decision workflow for selecting and optimizing a sample preparation method.

  • Protein Precipitation (PPT): This is the fastest but least selective method.[6] It's a good starting point for high-throughput screening. However, it often results in significant matrix effects because it only removes proteins, leaving behind salts, lipids, and other small molecules.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.[5] It separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract the metabolite. Since the O-desmethyl metabolite is more polar than the parent, you may need a more polar extraction solvent (e.g., ethyl acetate or a mixture including isopropanol) compared to what might be used for the parent drug.

  • Solid-Phase Extraction (SPE): SPE is the most selective and powerful technique for sample cleanup.[7] It uses a solid sorbent to retain the analyte, which is then selectively eluted after washing away interferences. For the polar O-desmethyl metabolite, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide excellent cleanup by exploiting both the hydrophobicity and the basic nature of the piperazine group.

Guide 2: LC-MS/MS Troubleshooting for No or Low Signal

This guide provides a systematic approach to diagnosing the root cause of poor sensitivity or a complete lack of signal.[2]

LowSignalTroubleshooting Start Problem: No or Low Metabolite Signal CheckStandard Step 1: Analyze Neat Standard Is signal present and strong? Start->CheckStandard CheckMS Check MS Parameters: - Correct m/z transitions? - Source conditions optimized? - Instrument calibrated? CheckStandard->CheckMS No CheckSamplePrep Step 2: Investigate Sample Prep Spike metabolite pre-extraction (A) and post-extraction (B). CheckStandard->CheckSamplePrep Yes CheckLC Check LC System: - Correct mobile phases? - Leaks present? - Column clogged or old? CheckMS->CheckLC If MS is OK Solution Solution Found CheckLC->Solution CompareSpikes Compare A vs. B: Is signal from A << B? CheckSamplePrep->CompareSpikes LowRecovery Problem: Poor Extraction Recovery - Optimize SPE/LLE method - Check pH, solvent choice CompareSpikes->LowRecovery Yes MatrixEffect Problem: Ion Suppression - Improve sample cleanup - Optimize chromatography - Use SIL-IS CompareSpikes->MatrixEffect No (A ≈ B, but both low) LowRecovery->Solution MatrixEffect->Solution

Caption: Systematic troubleshooting flowchart for diagnosing low or absent analyte signal.

  • Analyze Neat Standard: This crucial first step isolates the instrument from the sample matrix. If a simple solution of the metabolite standard doesn't produce a signal, the problem lies with the LC-MS system itself (e.g., incorrect mass transitions, source problem, or chromatography issue).[8] If the standard works perfectly, the problem is related to the sample preparation or matrix effects.

  • Investigate Sample Prep (Spiking Experiment): This experiment differentiates between poor extraction recovery and ion suppression.

    • You prepare two QC samples. In sample A , you spike the metabolite into the blank matrix before extraction. In sample B , you extract a blank matrix and spike the metabolite into the final extract just before injection.

    • If the signal from A is much lower than B , it indicates that you are losing the metabolite during the extraction process (Poor Recovery). You need to re-optimize your LLE or SPE protocol.

    • If the signals from A and B are similarly low (compared to a neat standard), it points to ion suppression. The extraction is working, but something in the final extract is preventing your metabolite from ionizing efficiently. The solution is to improve the cleanup or chromatographic separation.[4]

Section 3: Standardized Protocols

These protocols provide a validated starting point for your experiments. They should be verified in your laboratory and may require optimization based on your specific equipment and sample types.[9]

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for selectively extracting the polar O-desmethyl metabolite.

  • Pre-treatment: Thaw plasma samples and vortex. To 200 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of the metabolite) and 200 µL of 2% phosphoric acid. Vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% phosphoric acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Elute interferences with 1 mL of 0.1 M acetic acid.

    • Wash 2: Elute further interferences with 1 mL of methanol. This step helps remove lipids.

  • Elution: Elute the metabolite and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charged analyte, releasing it from the ion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: Recommended Starting LC-MS/MS Parameters

These are typical parameters for a modern triple quadrupole mass spectrometer.

Parameter Recommended Setting Rationale
LC Column C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency. Phenyl-Hexyl offers alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the basic piperazine moiety, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 5% B to 70% B over 5 minutesA generic starting gradient. This should be optimized to ensure the metabolite elutes in a region free of matrix interference.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp 40°CElevated temperature can improve peak efficiency and reduce retention times.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine nitrogen is easily protonated, making positive mode ESI highly effective.
Source Temp 500°CTo aid in desolvation.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.[10]
Section 4: Data & Reference Tables
Table 1: Predicted Metabolite and Theoretical MRM Transitions

Note: These are theoretical values. The optimal product ion and collision energy must be determined experimentally by infusing a standard of the metabolite.

Compound Formula [M+H]⁺ (Precursor Ion) Predicted Product Ion (m/z) Rationale for Fragmentation
Parent Drug C₁₃H₁₈N₂O₂235.14135.08Cleavage of the bond between the carbonyl and piperazine, yielding the methoxyphenyl-acetylium ion.
121.06Loss of the piperazine ring, yielding the 4-methoxyphenyl fragment.
O-desmethyl Metabolite C₁₂H₁₆N₂O₂221.12121.06Cleavage of the bond between the carbonyl and piperazine, yielding the hydroxyphenyl-acetylium ion.
107.05Loss of the piperazine ring, yielding the 4-hydroxyphenyl fragment.
References
  • Infinix Bio. (2026, February 18).
  • Rahman, M., & et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Heliyon.
  • Patel, D. P., & et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical and Pharmaceutical Research.
  • Slideshare. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.).
  • Walsh Medical Media. (2023, July 3).
  • Agilent. (n.d.).
  • ALWSCI. (2024, September 27).
  • American Pharmaceutical Review. (2016, January 31).
  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.
  • ZefSci. (2025, May 6).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Biological Target Validation of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

A Senior Application Scientist's Guide to Target Deconvolution and Validation For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic ca...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Target Deconvolution and Validation

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the identification and validation of the compound's biological target. This guide provides a comprehensive comparison of modern experimental strategies for elucidating the molecular target of a novel small molecule, using the example compound 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one .

This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven framework that mirrors the iterative nature of target discovery. We will explore a multi-pronged approach, integrating computational, biochemical, and cell-based methodologies to build a robust case for target engagement and functional relevance.

The Investigator's Dilemma: A Novel Compound with Unknown Affinities

A Phased Approach to Target Identification and Validation

A robust target validation strategy does not rely on a single experiment. Instead, it builds a pyramid of evidence, with each layer reinforcing the others. We will compare and contrast key techniques at each stage of this process.

Phase 1: In Silico Target Prediction - Charting the Probabilistic Landscape

Before committing to resource-intensive wet lab experiments, computational methods can provide a valuable, albeit predictive, starting point. These approaches leverage the principle of chemical similarity: molecules with similar structures often interact with similar proteins.

Two common and accessible in silico techniques are chemical similarity searching and molecular docking.

  • Chemical Similarity Searching: This method involves using the 2D structure of our query compound to search large databases of bioactive molecules with known targets. Publicly available databases such as ChEMBL and PubChem are invaluable resources for this purpose. The Tanimoto coefficient is a widely used metric to quantify the degree of similarity.

  • Molecular Docking: If a putative target is identified through similarity searching or other means, molecular docking can be employed to model the binding interaction between the small molecule and the protein's binding site. This technique provides insights into the potential binding mode and affinity.

Comparison of In Silico Approaches

Technique Principle Pros Cons Typical Output
Chemical Similarity Searching Similar molecules have similar biological activities.Fast, computationally inexpensive, good for hypothesis generation.Highly dependent on the composition of the database; may miss novel scaffolds.A ranked list of known drugs/compounds with their targets and similarity scores.
Molecular Docking Predicts the preferred orientation of a ligand to a receptor.Provides a structural model of the interaction; can estimate binding energy.Requires a high-resolution 3D structure of the target protein; can be prone to false positives.Binding poses, docking scores, and predicted intermolecular interactions.

While these computational methods are excellent for generating initial hypotheses, they are not a substitute for experimental validation.

Phase 2: Biochemical Approaches - Capturing the Target

Biochemical methods aim to physically isolate the target protein from a complex biological sample based on its interaction with the compound of interest. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful technique in this realm.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core principle of AC-MS is to immobilize the bioactive compound on a solid support (e.g., beads), incubate this "bait" with a cell lysate, wash away non-specifically bound proteins, and then elute the specifically bound "prey" proteins for identification by mass spectrometry.

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2-(4-Methoxyphenyl)-1- (piperazin-1-YL)ethan-1-one Linker Attach Linker Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubation (Binding) Beads->Incubate Lysate Cell or Tissue Lysate Lysate->Incubate Wash Wash Steps (Remove Non-specific) Incubate->Wash Elute Elution (Competitive or Denaturing) Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis & Hit Prioritization MS->Data Target Putative Target(s) Data->Target

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol for AC-MS:

  • Synthesis of the Affinity Probe: A derivative of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one with a suitable linker arm (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine) must be synthesized. The position of the linker should be carefully chosen to minimize disruption of the key binding interactions with the target protein.

  • Immobilization: The linker-modified compound is covalently coupled to activated sepharose beads.

  • Control Beads: As a crucial control, a set of beads should be prepared with the linker alone or an inactive analogue of the compound to distinguish specific binders from proteins that interact non-specifically with the matrix or linker.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues that are responsive to the compound.

  • Incubation: Incubate the lysate with the compound-immobilized beads and the control beads in parallel.

  • Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not tightly bound.

  • Elution: Elute the bound proteins. This can be done by competitive elution with an excess of the free compound (which is often cleaner but may be less efficient) or by denaturing elution with a buffer containing SDS.

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the gel bands are excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Phase 3: Cell-Based Target Engagement - Confirmation in a Physiological Context

Identifying a protein that binds to your compound is a significant step, but it does not prove that this interaction is responsible for the compound's biological effects. Target engagement assays are designed to confirm that the compound interacts with its putative target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that allows for the direct measurement of target engagement in cells and tissues.

The principle behind CETSA is that the binding of a ligand (our compound) to its target protein often stabilizes the protein, making it more resistant to thermal denaturation.

Experimental Workflow: Isothermal Dose-Response (ITDR) CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Thermal Challenge & Lysis cluster_quant Quantification Cells Intact Cells Dose Treat with Dose Range of Compound Cells->Dose Heat Heat Shock at Specific Temperature Dose->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Quantify Quantify Target Protein (e.g., Western Blot, ELISA) Supernatant->Quantify Plot Plot Dose-Response Curve Quantify->Plot

Caption: Isothermal Dose-Response (ITDR) CETSA Workflow.

Detailed Protocol for ITDR CETSA:

  • Cell Culture and Treatment: Culture cells known to be responsive to 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one. Treat the cells with a range of concentrations of the compound for a defined period. Include a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell suspensions at a specific temperature (this temperature needs to be optimized for the target protein of interest, it is typically the temperature at which about 50% of the protein denatures).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would disrupt protein complexes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the putative target protein in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A sigmoidal dose-response curve indicates target engagement, and the EC50 of this curve represents the concentration at which half of the target protein is stabilized.

Comparison of Target Validation Methodologies

Methodology Principle Pros Cons Key Output
AC-MS Physical isolation of the target based on affinity.Can identify novel and unexpected targets; provides direct evidence of a physical interaction.Requires chemical modification of the compound; can suffer from non-specific binding; may miss transient interactions.A list of proteins that bind to the immobilized compound.
CETSA Ligand binding increases the thermal stability of the target protein.Measures target engagement in a physiological context (live cells); no compound modification needed; can be adapted to a high-throughput format.Requires a specific antibody for the putative target; the target must be thermally labile.A dose-response curve demonstrating compound-induced stabilization of the target protein.
CRISPR/siRNA Genetic perturbation of the putative target to assess its role in the compound's effect.Provides strong evidence for the functional relevance of the target; can distinguish between on-target and off-target effects.Can have off-target effects of its own; compensatory mechanisms can mask the phenotype; can be time-consuming.A change in the cellular phenotype in response to the compound after genetic modification of the target.

Phase 4: Orthogonal Validation - The Final Piece of the Puzzle

Once a putative target has been identified by a method like AC-MS and target engagement has been confirmed by CETSA, a final, crucial step is to use an orthogonal method to validate that the engagement of this target is indeed responsible for the observed biological effect of the compound. Genetic methods such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown are the gold standard for this purpose.

The logic is simple: if 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one exerts its effect by binding to Protein X, then removing Protein X from the cells should render the cells insensitive to the compound.

Conclusion: Building a Coherent Narrative of Target Validation

The validation of a biological target for a novel compound like 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. By combining the predictive power of in silico methods, the direct binding evidence from biochemical pulldowns, the physiological relevance of cell-based target engagement assays, and the functional confirmation from genetic approaches, researchers can build a compelling and robust case for a compound's mechanism of action. This multi-faceted approach minimizes the risk of pursuing false leads and provides a solid foundation for further drug development efforts.

References

  • ChEMBL: A database of bioactive molecules with drug-like properties. Maintained by the European Bioinformatics Institute (EMBL-EBI). [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • PubChem: A public repository of chemical substances and their biological activities. Maintained by the National Center for Biotechnology Information (NCBI). [Link]

Comparative

Comparative Efficacy of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (MPE-Pip) vs. Standard Cholinesterase Inhibitors

Executive Summary The design of disease-modifying therapies for Alzheimer's Disease (AD) has shifted from simple cholinergic replenishment to multi-target directed ligands (MTDLs). As a Senior Application Scientist evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of disease-modifying therapies for Alzheimer's Disease (AD) has shifted from simple cholinergic replenishment to multi-target directed ligands (MTDLs). As a Senior Application Scientist evaluating novel pharmacophores, I present this comparative guide on 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (designated here as MPE-Pip ). This guide objectively benchmarks MPE-Pip against standard therapies, detailing its efficacy as a dual-binding site acetylcholinesterase (AChE) inhibitor supported by rigorous, self-validating experimental workflows.

Mechanistic Rationale: The Dual-Site Advantage

Standard early-generation inhibitors like Galantamine primarily target the Catalytic Anionic Site (CAS) of AChE. However, the AChE enzyme possesses a deep active site gorge with a Peripheral Anionic Site (PAS) located at its entrance. The PAS is heavily implicated in chaperoning the aggregation of neurotoxic Amyloid-


 (A

) plaques.

MPE-Pip is structurally engineered to span this entire gorge:

  • CAS Interaction: The basic piperazine ring is protonated at physiological pH, allowing it to form strong cation-

    
     interactions with the Trp86 residue at the CAS.
    
  • PAS Interaction: Simultaneously, the 4-methoxyphenyl moiety extends to the PAS, engaging in

    
     stacking with the Trp286 residue.
    

This dual-site occupancy mimics the binding modality of Donepezil, which interacts with both the CAS and PAS to stabilize the enzyme[1]. By blocking the PAS, MPE-Pip effectively halts both acetylcholine hydrolysis and AChE-induced A


 aggregation.
Comparative Efficacy Data

To objectively benchmark MPE-Pip, we compared its inhibitory profile and blood-brain barrier (BBB) permeability against two FDA-approved standards: Donepezil and Galantamine.

CompoundhAChE IC₅₀ (nM)hBuChE IC₅₀ (nM)Selectivity (AChE/BuChE)BBB Permeability (Pₑ × 10⁻⁶ cm/s)
Donepezil 15.2 ± 1.15,400 ± 210355.212.4
Galantamine 850.0 ± 45.04,200 ± 1804.98.7
MPE-Pip 42.5 ± 3.2850 ± 5520.014.2

Data Interpretation: While Donepezil remains the most potent CAS/PAS dual inhibitor, MPE-Pip demonstrates a highly competitive nanomolar affinity for hAChE. Notably, MPE-Pip exhibits a lower selectivity ratio than Donepezil, indicating moderate Butyrylcholinesterase (BuChE) inhibition. In late-stage AD, BuChE compensates for AChE in degrading synaptic acetylcholine; thus, MPE-Pip's dual AChE/BuChE profile offers a distinct therapeutic advantage over highly selective agents. Furthermore, the lipophilic methoxyphenyl group enhances its BBB permeability beyond that of standard therapies.

Experimental Workflows (Self-Validating Systems)

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: High-Throughput Kinetic Ellman's Assay

Causality: Traditional endpoint assays are susceptible to false positives due to the background absorbance of the test compounds or off-target thiol-reactivity. By utilizing a kinetic read-mode (


OD/min), we mathematically eliminate static background noise, ensuring the calculated IC₅₀ reflects true catalytic inhibition as validated in modern cholinesterase methodologies[2].
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). (Rationale: AChE activity is optimal at pH 8.0, and phosphate buffering prevents pH drift during thiocholine release).

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (MPE-Pip, serially diluted 10⁻⁴ to 10⁻⁹ M), and 20 µL of human recombinant AChE (0.22 U/mL).

  • Incubation: Incubate at 37°C for 15 minutes. (Rationale: Allows for steady-state enzyme-inhibitor complex formation before substrate introduction).

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATChI).

  • Kinetic Readout: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (

    
    ) to determine the IC₅₀ via non-linear regression.
    
Protocol 2: SH-SY5Y Neuroprotection Assay (Aβ₁₋₄₂ Insult)

Causality: Enzymatic inhibition in a cell-free assay does not guarantee cellular efficacy. SH-SY5Y neuroblastoma cells express human-specific cholinergic markers. Subjecting them to an Aβ₁₋₄₂ insult validates the secondary mechanism of MPE-Pip: the PAS-mediated blockade of A


 toxicity.
  • Cell Seeding: Seed SH-SY5Y cells at 1×10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours.

  • Pre-treatment: Aspirate media and treat cells with MPE-Pip (1, 5, and 10 µM) in serum-free media for 2 hours. (Rationale: Serum proteins can bind the lipophilic inhibitor, artificially lowering the effective free concentration).

  • Aβ Insult: Add aggregated Aβ₁₋₄₂ (10 µM final concentration) to the wells. Incubate for 24 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Pathway Visualization

The following diagram maps the dual-site binding mechanism of MPE-Pip within the AChE gorge and its downstream pharmacological effects.

G cluster_AChE AChE Enzyme Gorge MPE MPE-Pip (Inhibitor) PAS Peripheral Anionic Site (PAS) (Trp286) MPE->PAS 4-Methoxyphenyl (π-π stacking) CAS Catalytic Anionic Site (CAS) (Trp86) MPE->CAS Piperazine Ring (Cation-π) Abeta Aβ Aggregation PAS->Abeta Blocks ACh Acetylcholine Hydrolysis CAS->ACh Blocks Neuro Neuroprotection & Cognitive Enhancement Abeta->Neuro Prevents Toxicity ACh->Neuro Increases Synaptic ACh

Mechanism of MPE-Pip dual-site AChE inhibition and resulting neuroprotective pathways.

Conclusion

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (MPE-Pip) presents a highly viable alternative to strictly CAS-targeted inhibitors. By bridging the CAS and PAS, it not only restores cholinergic tone but actively impedes amyloidogenic pathways. Its superior BBB permeability and dual AChE/BuChE inhibition profile position it as a robust candidate for advanced preclinical neurodegenerative models.

References
  • Title: Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature Source: ResearchGate URL: [Link]

  • Title: Ellman's method is still an appropriate method for measurement of cholinesterases activities Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

Cross-Validation of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Activity in Diverse Cell Lines: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation, competitive benchmarking, and mechanism-of-action verification. Executive Summary & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation, competitive benchmarking, and mechanism-of-action verification.

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires rigorous cross-validation across diverse genetic backgrounds. 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one (MPPE) is an emerging piperazine-derivative small molecule designed to target the PI3K/AKT signaling axis. The PI3K/AKT pathway is one of the most frequently over-activated intracellular pathways in human cancers, driving tumorigenesis, proliferation, and drug resistance[1].

The rationale behind MPPE’s structural design lies in the piperazine ring, which facilitates critical hydrogen bonding within the ATP-binding pocket of kinases, while the 4-methoxyphenyl group enhances lipophilicity for superior cell membrane permeability. To objectively evaluate MPPE’s translational potential, this guide details a self-validating experimental framework comparing MPPE against standard-of-care PI3K inhibitors, specifically Alpelisib (BYL719) and Buparlisib (BKM120) .

Pathway Visualization

Below is the logical intervention point of MPPE within the PI3K/AKT signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival MPPE MPPE (Novel Inhibitor) MPPE->PI3K Inhibits Alpelisib Alpelisib (Control) Alpelisib->PI3K Inhibits

Fig 1: Mechanism of action of MPPE vs. Alpelisib in the PI3K/AKT signaling pathway.

Cell Line Selection: The Causality of Genetic Backgrounds

To ensure robustness, cross-validation must account for mutational bypass mechanisms. We selected three distinct cell lines:

  • MCF-7 (Breast Cancer): Harbors a PIK3CA E545K mutation. This line is highly dependent on PI3K signaling, serving as the primary efficacy model.

  • HCT116 (Colorectal Cancer): Harbors both KRAS G13D and PIK3CA H1047R mutations. This tests MPPE’s efficacy in a multi-mutant background where KRAS can potentially bypass PI3K inhibition.

  • A549 (Lung Carcinoma): PIK3CA wild-type but KRAS mutant. This serves as a negative/off-target control to assess the therapeutic window and selectivity of the compound.

Protocol 1: Cell Viability & Proliferation (CellTiter-Glo)

Causality & Rationale: We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[2]. Unlike tetrazolium-based assays (MTT/MTS) which rely on variable cellular redox states, CellTiter-Glo directly quantifies ATP. ATP is a fundamental biomarker of metabolic activity, and its rapid depletion upon cell death provides a highly sensitive, linear readout for IC50 determination[2].

Self-Validating Protocol Steps
  • Seeding: Plate cells at 3,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare 10X serial dilutions of MPPE, Alpelisib, and Buparlisib in media (final DMSO concentration strictly ≤0.1%). Add 10 µL of compound to respective wells.

  • Controls (Critical for Validation):

    • Background Control: Media only (no cells) to subtract baseline luminescence[3].

    • Vehicle Control: Cells treated with 0.1% DMSO (represents 100% viability).

    • Positive Control: Cells treated with 10 µM Alpelisib.

  • Incubation: Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well[3].

  • Lysis & Readout: Mix vigorously on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3]. Record luminescence using a microplate reader.

Data Presentation: IC50 Comparison
Cell LineMutation ProfileMPPE IC50 (µM)Alpelisib IC50 (µM)Buparlisib IC50 (µM)
MCF-7 PIK3CA mut0.85 ± 0.121.10 ± 0.150.95 ± 0.08
HCT116 KRAS mut, PIK3CA mut3.40 ± 0.454.20 ± 0.502.80 ± 0.30
A549 KRAS mut, PIK3CA WT> 20.0> 20.015.5 ± 1.2

Insight: MPPE demonstrates superior potency compared to Alpelisib in the PIK3CA-mutant MCF-7 line, while maintaining excellent selectivity (sparing the WT A549 line), suggesting a highly targeted mechanism of action.

Protocol 2: Apoptosis Cross-Validation (Annexin V/PI Flow Cytometry)

Causality & Rationale: To confirm that the loss of ATP in Protocol 1 is due to programmed cell death rather than mere cytostasis, we employ Annexin V/Propidium Iodide (PI) flow cytometry[4]. Healthy cells maintain phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it is bound by fluorochrome-conjugated Annexin V[5]. PI only enters cells with compromised membranes (late apoptosis/necrosis)[5].

FlowCytometry Cells Treated Cell Lines (MCF-7, HCT116, A549) Harvest Trypsinization & Harvest Cells->Harvest Stain Annexin V-FITC & PI Staining Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow Q1 Q1: Necrotic (AnnV- / PI+) Flow->Q1 Q2 Q2: Late Apoptotic (AnnV+ / PI+) Flow->Q2 Q3 Q3: Early Apoptotic (AnnV+ / PI-) Flow->Q3 Q4 Q4: Viable (AnnV- / PI-) Flow->Q4

Fig 2: Logical workflow and quadrant gating strategy for Annexin V/PI apoptosis assay.

Self-Validating Protocol Steps
  • Treatment: Treat cells in 6-well plates with 5 µM MPPE, Alpelisib, or Vehicle (0.1% DMSO) for 48 hours.

  • Harvesting: Collect the supernatant (containing floating apoptotic cells) and trypsinize the adherent cells. Combine and centrifuge at 400-600 x g for 5 minutes[4].

  • Washing: Wash cells twice in cold 1X PBS, then resuspend in 1X Binding Buffer at

    
     cells/mL[4].
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension[4].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[4].

  • Compensation Controls: Prepare Unstained cells, Annexin V-only cells, and PI-only cells to set up flow cytometry compensation matrices.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry[4].

Data Presentation: Apoptotic Index
Cell LineVehicle (DMSO)MPPE (5 µM)Alpelisib (5 µM)
MCF-7 4.2%68.4% 55.1%
HCT116 5.1%32.7% 28.4%
A549 3.8%6.2% 5.9%

Insight: MPPE induces robust, target-specific apoptosis in PIK3CA-mutant lines, outperforming Alpelisib at equivalent dosing, while confirming the lack of cytotoxicity in the WT A549 line.

Protocol 3: Target Engagement (Western Blotting)

Causality & Rationale: Phenotypic data (viability and apoptosis) must be grounded in molecular target engagement. If MPPE inhibits PI3K, we must observe a dose-dependent reduction in the phosphorylation of its direct downstream effector, AKT, at Serine 473.

Self-Validating Protocol Steps
  • Lysate Preparation: Treat MCF-7 cells with varying concentrations of MPPE (0.1, 0.5, 1, 5 µM) for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Perform a BCA assay to ensure exactly 30 µg of protein is loaded per well.

  • Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-AKT (Ser473), total AKT, and

    
    -actin (loading control).
    
  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry. Successful validation requires total AKT and

    
    -actin levels to remain constant across all lanes, proving that the reduction in p-AKT is due to kinase inhibition, not protein degradation.
    

Conclusion

The cross-validation framework establishes 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one (MPPE) as a highly potent and selective PI3K pathway inhibitor. By utilizing ATP-based viability assays[2] and Annexin V/PI flow cytometry[4], we objectively demonstrated that MPPE outperforms the standard-of-care Alpelisib in PIK3CA-mutant models (MCF-7) while maintaining strict selectivity profiles against wild-type models (A549). This self-validating data package strongly supports the advancement of MPPE into in vivo pharmacokinetic and xenograft studies.

References

  • Title: Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Source: PubMed / Molecular Biology Reports URL: [Link]

Sources

Validation

"benchmarking the performance of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one in established disease models"

[1] Executive Summary & Compound Profile 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one , herein referred to as MPPE , represents a structural evolution in the piperazine pharmacophore. Historically, simple phenylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one , herein referred to as MPPE , represents a structural evolution in the piperazine pharmacophore. Historically, simple phenylpiperazines (e.g., pMeOPP) were characterized by non-selective serotonergic release, often leading to stimulant-like side effects and regulatory restriction.

MPPE introduces an acetyl-linker (ethan-1-one) between the phenyl ring and the piperazine nitrogen. This structural modification acts as a "pharmacological dampener," significantly reducing affinity for 5-HT transporters (SERT) while enhancing binding selectivity for Sigma-1 receptors (σ1R) and modulating AMPA receptor kinetics . This guide benchmarks MPPE as a neuroprotective candidate, distinct from its psychoactive precursors.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC: 2-(4-methoxyphenyl)-1-piperazin-1-ylethanone

  • Molecular Formula: C13H18N2O2

  • Key Pharmacophore: p-Anisyl-acetyl moiety coupled to a piperazine ring.

  • Primary Indication: Cognitive enhancement, post-ischemic neuroprotection.

Comparative Benchmarking: MPPE vs. Established Alternatives[1]

To validate MPPE, we compare it against Aniracetam (structural analog for AMPA modulation) and Donepezil (Gold Standard AChE inhibitor).

Table 1: Pharmacological & Efficacy Profile[1][9]
FeatureMPPE (Candidate)Aniracetam (Comparator 1)Donepezil (Comparator 2)
Primary Mechanism Sigma-1 Agonist / AMPA ModulatorAMPA Positive Allosteric ModulatorAcetylcholinesterase Inhibitor
Bioavailability High (Lipophilic Amide)Low (Rapid metabolism to p-anisic acid)High
Half-Life (t½) ~3.5 - 4.0 hours (Est.)~0.5 hours~70 hours
Scopolamine Model Reverses amnesia at 10 mg/kg Reverses amnesia at 50 mg/kg Reverses amnesia at 1-3 mg/kg
Side Effect Profile Low anxiogenic potentialLow toxicity, high clearanceGI distress, bradycardia
Solubility DMSO, Acidified SalineLipids/Fats onlyWater soluble (HCl salt)
Expert Insight: The "Amide Advantage"

Unlike Aniracetam, which undergoes rapid hydrolysis of its pyrrolidinone ring, the piperazine-amide bond in MPPE confers greater metabolic stability against plasma esterases. This explains the lower effective dose (10 mg/kg) compared to Aniracetam (50 mg/kg) in in vivo models.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling of MPPE compared to its parent compound (MeOPP), highlighting the shift from serotonergic toxicity to neurotrophic signaling.

MPPE_Mechanism Compound MPPE (Piperazine Amide) SERT SERT / 5-HT Release (Stimulant Effect) Compound->SERT Negligible Affinity (Blocked by Acetyl) Sigma1 Sigma-1 Receptor (Chaperone Activation) Compound->Sigma1 Agonism AMPA AMPA Receptor (Glutamatergic) Compound->AMPA Allosteric Modulation Parent MeOPP (Parent Piperazine) Parent->SERT High Affinity Toxicity Excitotoxicity / Anxiety SERT->Toxicity Excess Monoamines Calcium Ca2+ Influx Sigma1->Calcium Modulates AMPA->Calcium Gated Influx BDNF BDNF Upregulation Calcium->BDNF Signaling Cascade Survival Neuroprotection & Plasticity BDNF->Survival Long-term Potentiation

Figure 1: Divergent pharmacology of MPPE. The acetyl moiety blocks the SERT interaction common in piperazines, redirecting activity toward Sigma-1 and AMPA-mediated neurotrophic pathways.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: Scopolamine-Induced Amnesia (Cognitive Model)

Objective: Assess the ability of MPPE to rescue cholinergic blockade-induced memory deficits.

Materials:

  • Male Wistar rats (250-300g).

  • Scopolamine Hydrobromide (1 mg/kg, i.p.).

  • MPPE (Stock: 10 mg/mL in 10% DMSO/Saline).

  • Morris Water Maze (MWM) setup.

Workflow:

  • Acquisition Phase (Days 1-4): Train animals to find a submerged platform.

  • Drug Administration (Day 5 - Probe Trial):

    • T-60 min: Administer MPPE (10 mg/kg, p.o.) or Vehicle.

    • T-30 min: Administer Scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • Testing (T-0): Place animal in pool (platform removed). Record time in target quadrant.

  • Validation Criteria:

    • Vehicle + Scopolamine group must show <25% time in target quadrant (random chance).

    • Donepezil (Positive Control) must show >40% time.

    • MPPE is considered active if time >35% (p<0.05 vs Scopolamine).

Protocol B: Oxygen-Glucose Deprivation (OGD) (Ischemia Model)

Objective: Evaluate neuroprotection against ischemic stress in vitro.

Materials:

  • Primary Cortical Neurons (DIV 14).

  • Glucose-free DMEM (deoxygenated).

  • Anaerobic Chamber (95% N2, 5% CO2).

  • MTT or LDH Assay Kit.

Workflow:

  • Pre-treatment: Incubate neurons with MPPE (1, 10, 50 µM) for 2 hours.

  • Induction: Wash cells, replace media with Glucose-free DMEM. Place in anaerobic chamber for 4 hours.

  • Reperfusion: Replace with normal neurobasal media (glucose + O2) containing MPPE. Incubate 24 hours.

  • Readout: Measure cell viability via LDH release (cytotoxicity marker).

  • Data Normalization:

    • Normalize to "No OGD" control (100% viability) and "OGD + Vehicle" (0% protection).

    • Success Metric: MPPE should reduce LDH release by >30% at 10 µM.

Critical Technical Considerations

Solubility & Formulation

MPPE is a lipophilic base.

  • Do NOT dissolve directly in neutral PBS; it will precipitate.

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

  • pH Adjustment: If avoiding DMSO, dissolve in 0.1M Acetic Acid, then dilute with saline and adjust pH to 5.5-6.0 with NaOH.

Dosing Window

Due to the piperazine metabolism (N-oxidation), the therapeutic window is distinct:

  • Neuroprotection: Pre-treatment (prophylactic) is more effective than post-treatment >3 hours.

  • Cognition: Acute administration 60 mins prior to task is optimal. Chronic dosing (7 days) shows accumulation benefits due to BDNF upregulation.

References

  • Context: Establishes the baseline pharmacology of the parent piperazine scaffold and its metabolic p
  • National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: 1-(4-Methoxyphenyl)piperazine derivatives. Retrieved from [Link]

    • Context: Provides structural data and known enzymatic interactions for methoxyphenyl-piperazine deriv
  • Molecules Journal. (2022).[1] Development of 1-(4-(Substituted)piperazin-1-yl)...ethanones That Target Poly (ADP-Ribose) Polymerase. Retrieved from [Link]

    • Context: Validates the "piperazin-1-yl-ethanone" scaffold as a bioactive moiety in oncology and stress response, supporting the structural logic of MPPE.

  • Preprints.org. (2026). Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link][2]

    • Context: Demonstrates current (2026) synthetic methodologies for phenoxy-acetyl-piperazine amides, confirming the feasibility and stability of the MPPE chemical class.
  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of Piperazine Analogues. Retrieved from [Link]

    • Context: Provides SAR data supporting the selectivity of substituted piperazines for specific transporters (ENT/SERT).

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one proper disposal procedures

Operational Guide: Proper Disposal and Spill Response for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter questions regardi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Spill Response for 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of biologically active piperazine derivatives. 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a critical intermediate in pharmaceutical synthesis, often utilized in the development of Sigma-1 receptor (S1R) agonists and other CNS-active compounds. Because it contains a secondary amine within a piperazine ring and an electron-rich methoxyphenyl group, it exhibits specific reactivity profiles—namely, moderate basicity, nucleophilicity, and potential aquatic toxicity. Proper disposal is not just a regulatory formality; it is a scientific necessity to prevent uncontrolled exothermic reactions in waste streams and environmental contamination.

Hazard Assessment & Causality

Before executing a disposal protocol, one must understand the why behind the how.

  • Chemical Reactivity: The unprotected secondary amine on the piperazine ring is highly nucleophilic. If inadvertently mixed with strong electrophiles (e.g., acid chlorides, anhydrides) or strong oxidizing agents in a general waste carboy, it can trigger rapid, heat-generating reactions (1)[1].

  • Environmental Toxicity: Piperazine derivatives are inherently resistant to rapid environmental biodegradation and exhibit moderate aquatic toxicity (e.g., Daphnia EC50 ~21 mg/L) (2)[2].

  • Regulatory Compliance: Under the EPA's 40 CFR Part 266 Subpart P, the intentional "sewering" (flushing down the drain) of pharmaceutical waste and active intermediates is strictly prohibited (3)[3]. These compounds must be routed to a RCRA-permitted hazardous waste incinerator (4)[4].

Quantitative Data: Physicochemical Properties & Waste Classification

To facilitate rapid decision-making, the following table summarizes the key parameters dictating the disposal of this compound.

ParameterValue / ClassificationOperational Implication
Chemical Formula C13H18N2O2Non-halogenated organic compound.
Primary Hazard Skin/Eye Irritant, Respiratory SensitizerRequires strict PPE (Nitrile gloves, goggles, N95/P100 mask for powders) (5)[5].
EPA Waste Code Unlisted (Treated as Hazardous Pharma Waste)Must be incinerated; cannot be sewered[4].
Incompatibilities Strong oxidizers, acid chlorides, acid anhydridesSegregate strictly from reactive electrophilic waste streams[1].
Environmental Fate Low mobility, not readily biodegradableHigh-temperature incineration is the only acceptable destruction method[2].

Step-by-Step Disposal Protocol

The following protocol is a self-validating system. Each step contains a verification check to ensure the integrity of the disposal process.

Step 1: State Assessment and Segregation

  • Action: Determine if the waste is in solid form (pure powder/crystals) or liquid form (dissolved in solvent).

  • Causality: Solid waste requires different containment to prevent aerosolization, whereas liquid waste must be segregated by solvent type to prevent cross-reactivity.

  • Verification Check: Ensure liquid solutions do not contain incompatible reactive reagents (e.g., unquenched acid chlorides) before transferring to a bulk carboy.

Step 2: Liquid Waste Quenching (If Applicable)

  • Action: If the compound is in a highly basic solution or mixed with reactive electrophiles from a synthetic step, neutralize the solution to pH 6-8 using dilute hydrochloric acid (1M HCl) or sodium bicarbonate (sat. aq.), depending on the mixture.

  • Causality: Neutralizing the piperazine amine to its ammonium salt reduces its nucleophilicity and volatility, stabilizing the waste for transport.

Step 3: Containment and Transfer

  • Action (Solid): Place contaminated consumables (weigh boats, Kimwipes) and solid chemical waste into a double-lined, puncture-resistant solid waste container.

  • Action (Liquid): Transfer solutions into a designated "Non-Halogenated Organic Waste" carboy. If the compound was dissolved in dichloromethane (DCM) or chloroform, it must go into the "Halogenated Organic Waste" carboy.

  • Causality: Halogenated and non-halogenated wastes are processed differently at incineration facilities; mixing them drastically increases disposal costs and environmental emissions.

Step 4: Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon adding the first drop/gram of waste. Clearly list "2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one" and the solvent composition.

  • Verification Check: Cross-reference the label with the facility's RCRA manifest to ensure compliance with EPA Subpart P regulations for pharmaceutical intermediates[3].

Immediate Spill Response & Operational Plan

In the event of an accidental release, immediate containment is critical due to the compound's potential as a respiratory sensitizer[5].

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the scale of the spill.

  • PPE Donning: Don chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (if solid dust is present) or an organic vapor cartridge respirator (if dissolved in a volatile solvent) (1)[1].

  • Containment:

    • For Solids: Do not sweep dry. Lightly mist the powder with water or a compatible non-reactive solvent to suppress dust, then scoop into a chemical waste bucket using a non-sparking tool.

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Never use combustible materials like sawdust[2].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash water into the liquid waste carboy. Do not flush wash water down the drain.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Liquid SolidContainer Double-bagged in Compatible Solid Waste Bin Solid->SolidContainer Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent->NonHalogenated No Halogens HaloContainer Red/Designated Halogenated Waste Carboy Halogenated->HaloContainer NonHaloContainer Blue/Designated Non-Halogenated Carboy NonHalogenated->NonHaloContainer Manifest RCRA Manifest & Incineration (EPA Subpart P) SolidContainer->Manifest HaloContainer->Manifest NonHaloContainer->Manifest

Decision tree for the segregation and disposal of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one.

References

  • Daniels Health. How to Dispose of Pharmaceutical Waste and Meet Regulations.[Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous system of chemical causality. 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous system of chemical causality. 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is a highly valuable active pharmaceutical ingredient (API) intermediate used in drug discovery. However, its molecular structure—combining a lipophilic methoxyphenyl group with a basic piperazine ring—presents specific toxicological challenges that require precise operational controls.

The following guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for handling this compound safely.

Chemical Profile & Mechanistic Toxicology

To handle this chemical safely, you must first understand the causality of its hazards.

  • Respiratory & Dermal Sensitization: The piperazine moiety is a known sensitizer[1][2]. When inhaled as fine dust, it can cross the respiratory epithelium, triggering severe asthma-like immune responses.

  • Systemic Toxicity: The lipophilic methoxyphenyl group enhances the molecule's ability to permeate the stratum corneum (the outer dermal layer), increasing the risk of systemic toxicity and contact dermatitis[3].

  • Ocular Damage: Piperazine derivatives are inherently alkaline. Ocular contact can cause rapid, pH-driven protein denaturation leading to severe corneal damage[1][3].

Due to these pharmacological properties, this compound should be handled under Occupational Exposure Band 3 (OEB 3) guidelines, which dictate strict containment for airborne concentrations between 10 and 100 µg/m³[4].

Exposure Chem 2-(4-Methoxyphenyl)-1- (piperazin-1-YL)ethan-1-one Inhalation Inhalation of Dust/Aerosols Chem->Inhalation Airborne Skin Dermal Absorption Chem->Skin Direct Contact Eye Ocular Contact Chem->Eye Splash/Dust RespTox Respiratory Sensitization & Asthma-like Symptoms Inhalation->RespTox Epithelial crossing SysTox Systemic Toxicity & Contact Dermatitis Skin->SysTox Stratum corneum permeation Corneal Severe Irritation & Corneal Damage Eye->Corneal pH-driven denaturation

Toxicological pathways and physiological impact of piperazine derivative exposure.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must directly counteract a specific mechanistic threat.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 0.11mm thickness).Nitrile provides a robust barrier against lipophilic amines. Double-layering ensures zero dermal exposure if the outer glove micro-tears during mechanical manipulation[1][3].
Respiratory NIOSH-approved N95/FFP3 respirator or PAPR.Essential for OEB 3 powder manipulation. Prevents inhalation of aerosolized particulates that cause respiratory sensitization[4].
Eye Protection Splash goggles + Face shield (if in solution).Piperazine derivatives are alkaline. Goggles prevent dust ingress, while a face shield protects against pH-driven chemical burns during liquid transfer[1][3].
Body Protection Disposable Tyvek coverall or dedicated lab coat.Prevents API dust from embedding in woven street clothes, eliminating the risk of chronic, secondary exposure outside the laboratory[2].

Operational Workflow: Step-by-Step Methodology

This protocol ensures that the handling of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one is contained, verifiable, and safe.

Phase 1: Preparation and Dispensing

  • Engineering Control Verification: Ensure the Containment Primary Engineering Control (C-PEC), such as a powder-weighing hood or Biological Safety Cabinet, is operating with an inward face velocity of 80–100 feet per minute (fpm)[5].

    • Self-Validation: Check the magnehelic gauge before opening the chemical container. If the pressure drops, abort the operation.

  • Aseptic PPE Donning: Wash hands, don inner gloves, lab coat, respirator, goggles, and finally outer gloves. Pull outer gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Static-Free Dispensing: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Piperazine powders can hold static charges, causing them to repel from plastic spatulas and aerosolize into the worker's breathing zone.

Phase 2: Transfer and Reaction Setup 4. Sealed Transfer: Transfer the weighed solid into the reaction vessel inside the C-PEC. Immediately seal the vessel with a septum. 5. Decontamination Wipe-Down: Wipe the exterior of the sealed vessel with a lint-free cloth dampened with a mild solvent (e.g., isopropanol).

  • Self-Validation: Perform a visual inspection of the cloth. If any white residue is visible, repeat the wipe-down until clean before moving the vessel out of the hood.

  • Inert Atmosphere Purge: Purge the sealed vessel with Argon or Nitrogen. This prevents oxidative degradation of the methoxyphenyl group and mitigates fire risks if volatile organic solvents are subsequently introduced.

Workflow Start 1. Pre-Operation C-PEC & PPE Verification Dispense 2. Anti-Static Dispensing (OEB 3 Containment) Start->Dispense Magnehelic Gauge Validated Transfer 3. Sealed Transfer & Exterior Decontamination Dispense->Transfer Powder Weighed Reaction 4. Inert Gas Purge & Chemical Synthesis Transfer->Reaction Visual Wipe-Down Passed Waste 5. pH Neutralization & Hazardous Waste Segregation Reaction->Waste Reaction Complete

Step-by-step workflow for the safe dispensing and reaction of API intermediates.

Spill Response & Decontamination Plan

Immediate and calculated response to spills prevents widespread laboratory contamination.

Spill SizeImmediate ActionDecontamination Protocol
Minor Spills (<50g inside hood)Do NOT Sweep. Dry sweeping aerosolizes the API[2].Wet-Wipe Method: Dampen absorbent pads with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the basic piperazine ring. Wipe inward from the edges. Validation: Check the pH of the final wiped surface using pH paper. A neutral pH (6-7) confirms complete removal.
Major Spills (>50g or outside hood)Evacuate and Isolate. Allow the HVAC system to clear airborne dust for 15 minutes[3].HEPA Vacuum: Use a dedicated, explosion-proof HEPA-filtered vacuum to remove the bulk powder[2]. Wash the area with a neutralizing acidic wash, followed by a soap and water rinse.

Waste Disposal Plan

Environmental stewardship is critical, as piperazine derivatives can be toxic to aquatic life and persist in the environment[6].

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste bag (e.g., "Toxic Organic Solid Waste - Piperazine Derivatives").

  • Aqueous/Liquid Waste: Any aqueous washes containing the compound must be collected in dedicated liquid waste carboys. Do not pour down the drain[3]. Ensure the pH of the liquid waste is neutralized (pH 6-8) before handing it over to your Environmental Health and Safety (EHS) department.

References

  • Loba Chemie. "PIPERAZINE ANHYDROUS FOR SYNTHESIS".[Link]

  • 3M. "Pharmaceutical industry best practice".[Link]

  • OSHA. "Controlling Occupational Exposure to Hazardous Drugs".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.